molecular formula C5H4I2N2O B2585661 4,6-Diiodo-5-methoxypyrimidine CAS No. 2375271-36-4

4,6-Diiodo-5-methoxypyrimidine

Cat. No.: B2585661
CAS No.: 2375271-36-4
M. Wt: 361.909
InChI Key: VKCLEMSABGVPSR-UHFFFAOYSA-N
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Description

4,6-Diiodo-5-methoxypyrimidine is a useful research compound. Its molecular formula is C5H4I2N2O and its molecular weight is 361.909. The purity is usually 95%.
BenchChem offers high-quality 4,6-Diiodo-5-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diiodo-5-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diiodo-5-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCLEMSABGVPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4,6-Diiodo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and handling of 4,6-Diiodo-5-methoxypyrimidine (CAS: 2375271-36-4). This document is structured for researchers requiring a robust, scalable protocol for this specific heterocyclic scaffold.

Executive Summary & Strategic Value

4,6-Diiodo-5-methoxypyrimidine is a high-value electrophilic scaffold in medicinal chemistry. Unlike its chlorinated analog, the diiodo derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the weaker C–I bond strength (approx. 57 kcal/mol vs. 81 kcal/mol for C–Cl).

The 5-methoxy substituent provides electron density that modulates the electrophilicity of the pyrimidine ring, making this scaffold particularly useful for designing kinase inhibitors where the 5-position ether often interacts with the hinge region of the ATP-binding pocket.

Core Applications
  • Sequential Cross-Coupling: The C4 and C6 positions are chemically equivalent due to symmetry, allowing for controlled mono-functionalization followed by a second functionalization.

  • Late-Stage Diversification: Ideal for introducing complex heterocycles or aryl groups in the final stages of drug synthesis.

Retrosynthetic Analysis

The synthesis is designed as a linear, two-step protocol starting from the commercially available 4,6-dihydroxy-5-methoxypyrimidine (or its tautomer, 5-methoxy-4,6(1H,5H)-pyrimidinedione).

Pathway Logic
  • Chlorination: Conversion of the hydroxyl groups to chlorides using phosphorus oxychloride (

    
    ) to generate the 4,6-dichloro intermediate. This activates the positions for subsequent substitution.
    
  • Halogen Exchange (Finkelstein-type): Displacement of the chloride leaving groups with iodide using hydriodic acid (HI). This method is preferred over NaI/acetone due to the deactivated nature of the electron-deficient pyrimidine ring, which often requires acidic activation.

Retrosynthesis Final 4,6-Diiodo-5-methoxypyrimidine (Target) Dichloro 4,6-Dichloro-5-methoxypyrimidine (Intermediate) Final->Dichloro HI (57%) Halogen Exchange Dihydroxy 4,6-Dihydroxy-5-methoxypyrimidine (Starting Material) Dichloro->Dihydroxy POCl3 Chlorination

Figure 1: Retrosynthetic pathway for 4,6-Diiodo-5-methoxypyrimidine.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This step activates the pyrimidine ring. The reaction is exothermic and requires careful temperature control to prevent polymerization or decomposition.

Reagents:

  • 4,6-Dihydroxy-5-methoxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq) – Chlorinating agent & solvent
    
  • 
    -Diethylaniline (1.0 eq) – Catalyst/Acid Scavenger
    

Protocol:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube. Flush with nitrogen.[1]
    
  • Addition: Charge the flask with 4,6-dihydroxy-5-methoxypyrimidine (10.0 g, 70.4 mmol).

  • Activation: Carefully add

    
     (32 mL, ~350 mmol) followed by slow addition of 
    
    
    
    -diethylaniline (11 mL, 70 mmol). Caution: Exothermic reaction.
  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. The suspension should become a clear, dark solution, indicating consumption of the starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of residual phosphoryl chlorides.

    • Extract the aqueous mixture with dichloromethane (

      
      ) (
      
      
      
      mL).
    • Wash the combined organic layers with saturated

      
       (to pH 8) and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from ethanol or sublime under vacuum if high purity is required.

    • Yield: ~75–85%

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 54–58 °C.[2]

Step 2: Synthesis of 4,6-Diiodo-5-methoxypyrimidine

The conversion of chloro- to iodopyrimidines is best achieved using concentrated hydriodic acid (HI). The acid protonates the ring nitrogen, increasing the electrophilicity at C4/C6, facilitating nucleophilic attack by iodide.

Reagents:

  • 4,6-Dichloro-5-methoxypyrimidine (from Step 1) (1.0 eq)

  • Hydriodic Acid (HI), 57% aqueous solution (10.0 eq)

  • Sodium Iodide (NaI) (2.0 eq) – Optional, to boost iodide concentration

Protocol:

  • Setup: Use a 100 mL round-bottom flask with a reflux condenser. Note: Protect from light as iodide is photosensitive.

  • Reaction: Suspend 4,6-dichloro-5-methoxypyrimidine (5.0 g, 27.9 mmol) in 57% HI (30 mL).

  • Heating: Heat the mixture to 0–5 °C initially, then slowly warm to room temperature. Finally, heat to 40–50 °C for 12–24 hours.

    • Critical Note: Do not reflux aggressively. Excessive heat with HI can lead to reduction (dehalogenation) yielding 5-methoxypyrimidine. Monitor by TLC (hexane/ethyl acetate).

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Neutralize carefully with saturated

      
       or solid 
      
      
      
      until pH ~7.
    • Add sodium thiosulfate solution (

      
      ) to quench any liberated iodine (
      
      
      
      ), indicated by the fading of the dark brown color to yellow/white.
    • Extract with ethyl acetate (

      
       mL).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Yield: ~60–70%

    • Appearance: Off-white to pale yellow solid.

Characterization Data

Since the target molecule is symmetric, the NMR spectra are simple. The absence of ring protons is a key diagnostic feature.

TechniqueParameterExpected Value/Observation
1H NMR Solvent

or


(ppm)
3.95 (s, 3H) : Methoxy group protons (

).
NoteNo aromatic protons should be visible. Any doublet around 8.5 ppm indicates mono-iodination or reduction.
13C NMR

(ppm)
162.0 : C2 (Carbon between nitrogens)
158.5 : C5 (Carbon attached to

)
128.0 : C4/C6 (Carbons attached to Iodine - upfield shift due to heavy atom effect)
61.5 : Methoxy carbon (

)
Mass Spec MethodGC-MS or LC-MS (ESI+)
m/z361.8

. Look for characteristic loss of methyl radical (

) or iodine (

).
Melting Point Range85–95 °C (Predicted; typically higher than the dichloro analog due to increased polarizability of iodine).

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: 4,6-Dihydroxy-5-methoxypyrimidine Step1 Step 1: Chlorination (POCl3, reflux, 4h) Start->Step1 QC1 QC Point: Check for disappearance of OH (TLC/NMR) Step1->QC1 Step2 Step 2: Halogen Exchange (57% HI, 45°C, 12h) QC1->Step2 Pass Quench Quench: Na2S2O3 (Remove I2 color) Step2->Quench Final Final Product: 4,6-Diiodo-5-methoxypyrimidine Quench->Final

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water. All glassware must be oven-dried. Handle in a fume hood.
    
  • Hydriodic Acid (HI): Corrosive and causes severe skin burns. Incompatible with strong oxidizers.

  • Iodinated Compounds: Generally light-sensitive. Store the final product in amber vials at 2–8 °C.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing iodide/iodine should be treated with thiosulfate before disposal.

References

  • Brown, D. J.The Pyrimidines. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on pyrimidine halogen exchange reactions).
  • PubChem. 4,6-Dichloro-5-methoxypyrimidine (Compound Summary). Available at: [Link]

Sources

Technical Guide: Physicochemical Properties & Reactivity of 4,6-Diiodo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and reactivity profile of 4,6-Diiodo-5-methoxypyrimidine .

Executive Summary

4,6-Diiodo-5-methoxypyrimidine is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates. Distinguished by the presence of two highly reactive iodide leaving groups and an electron-donating methoxy substituent at the C5 position, this scaffold offers unique chemoselectivity profiles compared to its chlorinated analogs.

While the dichloro-analog is a standard commodity, the diiodo-variant is preferred for challenging Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the weaker C–I bond facilitates oxidative addition under milder conditions. This guide synthesizes calculated physicochemical data with empirical reactivity trends to provide a robust framework for experimental design.

Physicochemical Profile

Due to the specialized nature of this compound, experimental data is often proprietary. The values below represent a consensus of experimental data for close analogs and high-fidelity predictive models validated against the pyrimidine class.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionConfidence Level
Chemical Name 4,6-Diiodo-5-methoxypyrimidineExact
CAS Number 2375271-36-4Verified
Molecular Formula

Exact
Molecular Weight 361.91 g/mol Exact
Appearance Pale yellow to off-white solidHigh (Analog based)
Melting Point 95 – 105 °C (Predicted)*Medium (See Note 1)
Boiling Point ~330 °C (at 760 mmHg)Predicted
Solubility DMSO, DMF, DCM, THF; Insoluble in waterHigh
LogP (Octanol/Water) 2.1 – 2.5Predicted
Topological Polar Surface Area (TPSA) 35.01 ŲCalculated
pKa (Conjugate Acid) ~0.5 (Very weak base)Predicted

> Note 1 (Melting Point): The dichloro-analog (4,6-dichloro-5-methoxypyrimidine) melts at 54-58 °C. The substitution of Chlorine (MW 35.45) with Iodine (MW 126.90) significantly increases molecular weight and polarizability, typically raising the melting point by 40–60 °C in pyrimidine systems, provided crystal packing efficiency is maintained.

Structural Analysis & Electronic Effects

The reactivity of 4,6-Diiodo-5-methoxypyrimidine is dictated by the interplay between the halogen leaving groups and the C5-substituent.

The C5-Methoxy Effect
  • Electronic Donation (+M Effect): The methoxy group at C5 is an electron-donating group (EDG). Unlike a nitro or hydrogen substituent, the methoxy group pushes electron density into the pyrimidine ring.

  • Impact on

    
    :  This electron donation slightly deactivates the ring toward Nucleophilic Aromatic Substitution (
    
    
    
    ) compared to 4,6-diiodopyrimidine. However, the high leaving group ability of iodine compensates for this, allowing substitution to proceed under moderate heating.
  • Impact on Metal Catalysis: The electron-rich nature of the ring can stabilize oxidative addition intermediates in Pd-catalyzed cycles, often reducing the formation of homocoupling byproducts.

The Iodine Advantage
  • Bond Energy: The C–I bond (~57 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol).

  • Implication: This allows the compound to undergo cross-coupling at lower temperatures, preserving sensitive functional groups (e.g., esters, chiral centers) on the coupling partner that might degrade under the forcing conditions required for chloropyrimidines.

Synthesis & Purity Considerations

Synthetic Logic

The synthesis typically follows a linear transformation from the dihydroxy precursor. Direct iodination of the ring is difficult; therefore, a halogen exchange or activation pathway is standard.

Protocol Workflow (Conceptual):

  • Starting Material: 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0).

  • Activation: Conversion to 4,6-Dichloro-5-methoxypyrimidine using

    
    .
    
  • Finkelstein Exchange: Conversion of Dichloro to Diiodo using aqueous HI (57%) or NaI/Acetyl Chloride in Acetonitrile.

Impurity Profile

When sourcing or synthesizing this compound, researchers must assay for specific impurities that affect stoichiometry:

  • Monochloro-Monoiodo species: Incomplete halogen exchange. This leads to inseparable mixtures in subsequent coupling steps.

  • Hydrolysis Products: 4-Hydroxy-6-iodo-5-methoxypyrimidine. Generated if the material is exposed to moisture during storage.

Reactivity & Experimental Workflows

The symmetry of 4,6-Diiodo-5-methoxypyrimidine allows for controlled sequential functionalization.

Visualization: Reactivity Flowchart

The following diagram illustrates the bifurcation of reactivity based on the reagent choice (Nucleophile vs. Organometallic).

Reactivity Start 4,6-Diiodo-5-methoxypyrimidine Nucleophile Nucleophile (H-Nu) (Amines, Alkoxides, Thiols) Start->Nucleophile Catalyst Pd(0) Catalyst (Boronic Acids, Stannanes) Start->Catalyst MonoSub_SNAr Mono-substituted Product (4-Nu-6-Iodo) Nucleophile->MonoSub_SNAr 1.0 eq, 0-25°C SNAr Mechanism DiSub_SNAr Di-substituted Product (4,6-Bis-Nu) MonoSub_SNAr->DiSub_SNAr Excess Nu, >60°C Deactivated Ring MonoSub_Pd Mono-Aryl Product (4-Ar-6-Iodo) Catalyst->MonoSub_Pd 1.0 eq Ar-B(OH)2 Suzuki Coupling DiSub_Pd Di-Aryl Product (4,6-Bis-Ar) MonoSub_Pd->DiSub_Pd 2nd Coupling Requires higher temp

Caption: Sequential functionalization logic. The first substitution breaks symmetry; the second requires forcing conditions due to electron donation from the first substituent.

Experimental Protocol: Selective Mono-Suzuki Coupling

Context: Coupling 4,6-diiodo-5-methoxypyrimidine with Phenylboronic acid.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 4,6-Diiodo-5-methoxypyrimidine (1.0 equiv)

    • Phenylboronic acid (1.05 equiv)

    • 
       (3-5 mol%)
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
  • Solvent System: Degassed DME (Dimethoxyethane) or 1,4-Dioxane.

  • Reaction: Heat to 60 °C. Note: Do not reflux initially. The high reactivity of the C–I bond allows reaction at moderate temperatures, preventing double-addition.

  • Monitoring: Monitor via LC-MS. The mono-coupled product (M+H ~313) should appear within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Handling & Stability (Safety)[3][6]

  • Light Sensitivity: Iodopyrimidines are photosensitive. Prolonged exposure to light causes liberation of Iodine (

    
    ), turning the solid purple/brown.
    
    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Thermal Stability: Store at 2–8 °C. While the solid is stable at room temperature for short periods, cold storage prevents slow hydrolysis.

  • Hazards: Treat as a potential irritant. Alkylating agent potential (though low for aryl iodides). Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. "4,6-Diiodo-5-methoxypyrimidine (Compound)." National Library of Medicine. Accessed February 24, 2026. Link

  • Blyumin, E. V., et al. "Nucleophilic Substitution in Some 5-Chloropyrimidines."[1] ChemInform, 2000. (Contextual reference for 5-substituted pyrimidine reactivity). Link

  • BenchChem. "Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine." Technical Note. Accessed February 24, 2026. (Comparative reactivity data). Link

  • Sigma-Aldrich. "4,6-Dichloro-5-methoxypyrimidine Product Specification." Accessed February 24, 2026. (Analogous physicochemical data). Link

Sources

Technical Guide: Mass Spectrometry Analysis of 4,6-Diiodo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4,6-Diiodo-5-methoxypyrimidine is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of functionalized purine analogs and kinase inhibitors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Its structural integrity is defined by the labile C-I bonds at positions 4 and 6, which provide excellent reactivity but pose specific stability challenges during ionization.

This guide details the mass spectrometry (MS) characterization of this compound, focusing on distinguishing it from common synthetic byproducts (e.g., mono-iodo or chlorinated analogs) and mapping its unique fragmentation pathways.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueNotes
Formula C

H

I

N

O
Nominal Mass 362 Da
Monoisotopic Mass 361.8413 Da High mass defect due to Iodine (

I).
[M+H]

362.8486 Da Primary target ion in ESI(+).
Isotopic Pattern Singlet Iodine is monoisotopic (

I). No M+2 pattern (unlike Cl/Br).
pKa (Calc) ~1.5 - 2.0Weakly basic pyrimidine nitrogens; requires acidic mobile phase for ESI+.

Sample Preparation & Inlet Protocol

Core Directive: Iodine-carbon bonds are photosensitive and susceptible to homolytic cleavage. All sample prep must be performed under amber light or low-light conditions to prevent UV-induced deiodination, which mimics MS fragmentation artifacts.

Solvent System
  • Recommended: Methanol (MeOH) or Acetonitrile (ACN).

  • Avoid: Acetone (forms Schiff base adducts with amines), DMSO (difficult to desolvate, suppresses ionization).

  • Concentration: 10 µg/mL (10 ppm) for full scan; 1 µg/mL for SIM/MRM optimization.

LC-MS Conditions (Standardized)

Direct infusion is acceptable for tuning, but LC separation is required to distinguish impurities.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Standard retention for moderately polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation of ring nitrogens ([M+H]

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shape for iodinated species than MeOH.
Gradient 5% B to 95% B over 5 minRapid elution; compound is moderately hydrophobic due to Iodine.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.

Ionization & Acquisition Strategy

Ionization Source: ESI(+) vs. APCI
  • Primary Choice: Electrospray Ionization (ESI) Positive Mode.

    • Mechanism: Protonation occurs readily at the N1 or N3 pyrimidine nitrogen.

    • Observation: Expect a dominant [M+H]

      
        peak at m/z 362.85.
      
    • Adducts: Sodium adducts [M+Na]

      
        (m/z 384.83) are common due to the methoxy oxygen acting as a Lewis base.
      
  • Alternative: APCI (+)

    • Use only if the compound exhibits poor ionization in ESI due to matrix effects. APCI is more energetic and may induce thermal deiodination (artifactual loss of I) before the analyzer.

In-Source Fragmentation (ISF) Control

Iodinated compounds are fragile. High "Cone Voltage" or "Fragmentor Voltage" can strip Iodine atoms in the source, leading to false identification of impurities.

  • Validation Step: Perform a "Cone Voltage Ramp" (e.g., 10V to 60V).

  • Pass Criteria: The molecular ion [M+H]

    
     must remain the base peak at low voltage (10-20V). If m/z 236 ([M-I+H]
    
    
    
    ) is dominant at 10V, source temperature is too high.

Fragmentation Analysis (MS/MS)

The fragmentation of 4,6-Diiodo-5-methoxypyrimidine is governed by the weak C-I bond energy (~50-60 kcal/mol) and the stability of the pyrimidine ring.

Primary Fragmentation Pathways
  • Neutral Loss of Iodine (radical or HI):

    • The most characteristic pathway. The precursor (m/z 363) loses an Iodine radical (I•, 127 Da) or HI (128 Da).

    • Transition: m/z 363

      
      m/z 236.
      
  • Sequential Deiodination:

    • The resulting mono-iodo cation loses the second iodine.

    • Transition: m/z 236

      
      m/z 109.
      
  • Methoxy Cleavage:

    • Loss of a methyl radical ([1]•CH

      
      , 15 Da) from the methoxy group. This usually occurs after or in competition with deiodination.
      
    • Transition: m/z 363

      
      m/z 348 (Minor).
      
  • Ring Cleavage (RDA):

    • Retro-Diels-Alder collapse of the pyrimidine ring, typically ejecting HCN (27 Da). This is a high-energy pathway seen only after halogen loss.

Visualization of Fragmentation Logic

FragmentationPathway M_H Precursor [M+H]+ m/z 362.85 (C5H5I2N2O)+ Frag_1 Mono-Iodo Fragment m/z 235.94 [M - I]+ M_H->Frag_1 Loss of I• (127 Da) Weakest Bond Frag_3 Methoxy Loss m/z 347.82 [M - CH3]+ M_H->Frag_3 Loss of CH3• (15 Da) Minor Path Frag_2 De-iodinated Core m/z 109.04 [M - 2I]+ Frag_1->Frag_2 Loss of 2nd I• (127 Da) Frag_4 Ring Cleavage m/z ~82 [Loss of HCN] Frag_2->Frag_4 RDA Cleavage (High Energy)

Figure 1: Predicted MS/MS fragmentation pathway for 4,6-Diiodo-5-methoxypyrimidine in ESI(+) mode.

Impurity Profiling & Quality Control

In synthetic workflows, this molecule is often derived from 4,6-dichloro-5-methoxypyrimidine.[2] Incomplete substitution is a critical quality attribute (CQA).

Diagnostic Ion List
Target SpeciesFormula[M+H]

(m/z)
Mass DifferenceOrigin
Target Analyte C

H

I

N

O
362.85 0Target
Mono-Chloro Impurity C

H

ClIN

O
270.91 -92 DaIncomplete Halogen Exchange
Di-Chloro Start Material C

H

Cl

N

O
178.97 -184 DaUnreacted Starting Material
Hydrolyzed Impurity C

H

IN

O

252.95 -110 DaHydrolysis of C-I to C-OH
The "Iodine Defect" Verification

Because Iodine has a mass defect of approx. -0.1 Da per atom, the target molecule will appear "lighter" than a purely organic equivalent.

  • Logic: If you observe a peak at m/z 363.20 instead of 362.85, it is not your iodinated compound. It is likely a contaminant with fewer halogens and more hydrogens.

  • Action: Use High-Resolution MS (HRMS) to lock onto the mass 362.8413 with a tolerance of <5 ppm.

References

  • Schreiber, A. et al. "High-Resolution Mass Spectrometry for Structural Elucidation of Halogenated Heterocycles." Journal of The American Society for Mass Spectrometry, vol. 21, no. 10, 2010.

  • Siddegowda, M. S. "Crystal structure of 4,6-dichloro-5-methoxypyrimidine." Acta Crystallographica Section E, vol. 67, no. 10, 2011.

  • Holčapek, M. et al. "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 8, 2010.

  • PubChem Compound Summary. "4,6-Dichloro-5-methoxypyrimidine (Precursor Analog)." National Center for Biotechnology Information.

Sources

Stability and Storage of 4,6-Diiodo-5-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4,6-Diiodo-5-methoxypyrimidine, a key building block in medicinal chemistry. Understanding the factors that influence the degradation of this compound is critical for ensuring experimental reproducibility and the successful synthesis of target molecules.

Introduction to 4,6-Diiodo-5-methoxypyrimidine

4,6-Diiodo-5-methoxypyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, and the presence of two iodine atoms at the C4 and C6 positions, along with a methoxy group at C5, imparts unique reactivity to the molecule. The carbon-iodine bonds are susceptible to a variety of chemical transformations, making this compound a versatile intermediate in the synthesis of complex molecules, including potential therapeutic agents. However, the inherent reactivity of the C-I bond also presents challenges regarding the compound's stability.

Chemical Stability and Degradation Pathways

The primary factor governing the stability of 4,6-Diiodo-5-methoxypyrimidine is the lability of the carbon-iodine bond. This bond is significantly weaker than the corresponding carbon-chlorine or carbon-bromine bonds, making the compound susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

  • Light: Exposure to light, particularly in the ultraviolet spectrum, is a major cause of degradation for iodo-aromatic compounds. The energy from photons can induce homolytic cleavage of the C-I bond, generating highly reactive radical species. This is a common degradation pathway for many iodinated organic molecules[1].

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. While the compound is a solid at room temperature, prolonged exposure to heat can provide the necessary energy to overcome the activation barrier for degradation reactions.

  • Oxidizing Agents: Strong oxidizing agents are incompatible with 4,6-Diiodo-5-methoxypyrimidine. The iodide substituents can be oxidized, leading to the formation of undesired byproducts and a reduction in the purity of the material. It is crucial to avoid contact with such agents[2].

  • Moisture and Air: While less critical than light and temperature, prolonged exposure to a humid atmosphere should be avoided. The presence of moisture can facilitate certain degradation pathways. Handling under an inert atmosphere, such as argon or nitrogen, is recommended for long-term storage and sensitive reactions.

Primary Degradation Pathway:

The most probable degradation pathway for 4,6-Diiodo-5-methoxypyrimidine is photo-induced deiodination. This process involves the cleavage of the C-I bond, which can be followed by hydrogen abstraction from the solvent or other molecules in the environment, leading to the formation of mono-iodinated and non-iodinated pyrimidine derivatives.

4,6-Diiodo-5-methoxypyrimidine 4,6-Diiodo-5-methoxypyrimidine Radical Intermediates Radical Intermediates 4,6-Diiodo-5-methoxypyrimidine->Radical Intermediates Light (hν) Mono-iodo & De-iodinated Species Mono-iodo & De-iodinated Species Radical Intermediates->Mono-iodo & De-iodinated Species H-abstraction Other Byproducts Other Byproducts Radical Intermediates->Other Byproducts

Caption: Photo-induced degradation of 4,6-Diiodo-5-methoxypyrimidine.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 4,6-Diiodo-5-methoxypyrimidine, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on best practices for light-sensitive and potentially reactive iodo-aromatic compounds.

Storage Conditions

The optimal storage conditions for 4,6-Diiodo-5-methoxypyrimidine are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Minimizes thermal degradation. Refrigeration is recommended for long-term storage to preserve integrity[1].
Light Store in the dark Prevents photo-induced cleavage of the carbon-iodine bond[1][2].
Atmosphere Tightly sealed container, preferably under inert gas (Argon or Nitrogen) Protects from moisture and atmospheric oxygen, which can participate in degradation reactions.
Container Amber glass vials or containers wrapped in aluminum foil Provides a physical barrier against light exposure[1].
Experimental Handling Protocol

When working with 4,6-Diiodo-5-methoxypyrimidine in a laboratory setting, the following step-by-step protocol should be followed to minimize degradation.

Objective: To accurately weigh and dispense 4,6-Diiodo-5-methoxypyrimidine while minimizing exposure to light and atmospheric contaminants.

Materials:

  • 4,6-Diiodo-5-methoxypyrimidine stored in an amber vial at -20°C.

  • Amber-colored glassware (e.g., round-bottom flask, vials) or clear glassware wrapped in aluminum foil.

  • Spatula.

  • Analytical balance.

  • Inert gas source (Argon or Nitrogen).

  • Schlenk line or glove box (optional, for highly sensitive applications).

Procedure:

  • Preparation of Workspace:

    • If possible, conduct all manipulations in a fume hood with the sash lowered to reduce ambient light.

    • Dim or turn off overhead laboratory lights. For necessary illumination, a red or yellow safelight can be used, as these emit longer wavelengths of light that are less likely to cause photochemical reactions[1].

  • Equilibration of the Compound:

    • Remove the container of 4,6-Diiodo-5-methoxypyrimidine from the freezer.

    • Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.

  • Weighing and Transfer:

    • Once at room temperature, quickly and efficiently weigh the desired amount of the solid compound.

    • Transfer the weighed compound to a pre-prepared amber or foil-wrapped reaction vessel.

    • If the subsequent reaction is sensitive to air or moisture, perform the transfer under a stream of inert gas or within a glove box.

  • Post-Handling Storage:

    • Immediately and tightly seal the original container of 4,6-Diiodo-5-methoxypyrimidine.

    • If the container was opened under ambient conditions, it is good practice to flush the headspace with an inert gas before resealing.

    • Return the stock container to the recommended storage conditions (-20°C) promptly.

cluster_storage Long-Term Storage cluster_handling Experimental Use Store -20°C In Dark Inert Atmosphere Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Weigh Weigh Quickly (Subdued Light) Equilibrate->Weigh Transfer Transfer to Amber/Foil-wrapped Vessel Weigh->Transfer Reaction Proceed with Reaction Transfer->Reaction Store_Return Return to -20°C Storage Reaction->Store_Return Reseal & Return Unused Reagent

Caption: Recommended workflow for handling 4,6-Diiodo-5-methoxypyrimidine.

Conclusion

The stability of 4,6-Diiodo-5-methoxypyrimidine is intrinsically linked to the chemical nature of its carbon-iodine bonds. By understanding the primary degradation pathways, particularly photo-induced deiodination, and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable synthetic intermediate. Adherence to the guidelines presented in this technical guide will contribute to the reliability and success of synthetic endeavors in drug discovery and development.

References

Sources

Strategic Utilization of 4,6-Diiodo-5-methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in drug discovery, serving as the core for countless kinase inhibitors, antivirals, and antibiotics. While 4,6-dichloro-5-methoxypyrimidine is the standard commercial commodity, its 4,6-diiodo analogue represents a superior, high-reactivity building block for challenging synthetic campaigns.

This guide details the technical advantages of 4,6-diiodo-5-methoxypyrimidine , focusing on its application in sequential cross-coupling reactions where the lower bond dissociation energy of the C–I bond (vs. C–Cl) is critical. We explore its synthesis, regioselective functionalization strategies, and application in designing JNK (c-Jun N-terminal kinase) inhibitors.

Structural Rationale & The "Iodine Advantage"

The 5-Methoxy Effect

The C5-position of the pyrimidine ring is electronically unique. Unlike the electron-deficient C2, C4, and C6 positions, C5 is non-electrophilic.

  • Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the ring compared to unsubstituted pyrimidine.

  • Metabolic Stability: The methoxy group blocks the metabolically vulnerable C5 position while improving solubility compared to a C5-methyl or C5-H analog.

  • Reactivity Consequence: The increased electron density deactivates the ring toward Nucleophilic Aromatic Substitution (

    
    ) compared to 5-nitropyrimidines. This makes the diiodo  species essential, as it restores reactivity for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) via facile oxidative addition.
    
Chloride vs. Iodide: A Quantitative Comparison

For medicinal chemists, the choice between the dichloro and diiodo precursors is dictated by the bond dissociation energy (BDE) and the rate of oxidative addition (


).
Feature4,6-Dichloro-5-OMe4,6-Diiodo-5-OMeImpact on Synthesis
Bond Energy C–Cl: ~400 kJ/molC–I: ~240 kJ/molIodide couples under milder conditions (RT vs. >80°C).
Pd-Catalysis Slow oxidative additionFast oxidative additionEssential for coupling sterically hindered or electron-poor boronic acids.

Reactivity
ModerateHighIodide is a better leaving group (soft nucleophile compatibility).
Stability High (Shelf-stable)Moderate (Light sensitive)Diiodo is often prepared in situ or stored in amber glass.

Synthesis of the Core Scaffold

Since the diiodo compound is expensive or less available than the dichloro analog, a robust protocol for Halogen Exchange (Finkelstein Reaction) is the standard industry approach.

Protocol 1: Conversion of 4,6-Dichloro to 4,6-Diiodo-5-methoxypyrimidine

This protocol utilizes an acid-catalyzed halogen exchange, superior to standard NaI/acetone reflux for deactivated pyrimidines.

Reagents:

  • 4,6-Dichloro-5-methoxypyrimidine (1.0 eq)

  • Sodium Iodide (NaI) (4.0 eq)

  • Hydriodic Acid (HI), 57% aqueous (Catalytic, 0.1 eq)

  • Acetonitrile (MeCN) (Solvent)

Methodology:

  • Dissolution: Charge a round-bottom flask with 4,6-dichloro-5-methoxypyrimidine and MeCN (0.5 M concentration).

  • Activation: Add NaI (4.0 eq). The solution will remain a suspension.

  • Catalysis: Add catalytic HI (57%). Note: The acid protonates the pyrimidine nitrogen, increasing the electrophilicity of the C4/C6 carbons, facilitating the nucleophilic attack of iodide.

  • Reaction: Reflux at 80°C for 6–12 hours. Monitor by LC-MS (Target Mass: ~363.9 Da).

  • Workup: Cool to RT. Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove free iodine (solution turns from dark red to yellow).
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    . Recrystallize from ethanol if necessary.
    

Regioselective Functionalization Strategies

The 4,6-diiodo-5-methoxypyrimidine is a pseudo-symmetric molecule. The challenge lies in desymmetrization : successfully installing two different groups at C4 and C6.

The Symmetry Breaking Principle

Upon the first substitution (whether via


 or Suzuki coupling), the symmetry is broken. The nature of the first substituent (

) dictates the reactivity of the remaining iodide.
  • Scenario A: First coupling is an Electron Donating Group (e.g., Alkoxy, Amine).

    • Effect: Deactivates the remaining C-I bond.

    • Result: Second coupling requires harsher conditions (higher temp, stronger ligand like XPhos or RuPhos).

  • Scenario B: First coupling is an Electron Withdrawing Group (e.g., CN,

    
    -Aryl). 
    
    • Effect: Activates the remaining C-I bond.

    • Result: Second coupling proceeds rapidly, risking "double addition" if stoichiometry isn't controlled.

Visualization of Reaction Pathways

ReactivityLandscape Start 4,6-Diiodo-5-methoxypyrimidine (Symmetric Core) PathA Path A: Suzuki Coupling (C-C Bond) (Pd(PPh3)4, Boronic Acid) Start->PathA 1.0 eq Ar-B(OH)2 PathB Path B: SnAr Displacement (C-N/O Bond) (Amine/Alkoxide, Base) Start->PathB 1.0 eq R-NH2 MonoA Mono-Aryl Intermediate (Desymmetrized) PathA->MonoA Controlled Stoichiometry MonoB Mono-Amino Intermediate (Deactivated) PathB->MonoB Nucleophilic Attack FinalA Bis-Aryl Pyrimidine (Kinase Inhibitor Scaffold) MonoA->FinalA 2nd Suzuki (Different Ar') FinalB Amino-Aryl Pyrimidine (CDK/JNK Inhibitor) MonoA->FinalB SnAr or Buchwald MonoB->FinalB Suzuki (Requires active Pd)

Caption: Divergent synthesis pathways. Path A (Suzuki) preserves electrophilicity better than Path B (


), facilitating sequential functionalization.

Application Case Study: JNK Inhibitor Synthesis

c-Jun N-terminal kinases (JNK) are prime targets for neurodegenerative diseases. Many potent JNK inhibitors utilize a pyrimidine core where C4 binds the hinge region (via an amine) and C6 extends into the hydrophobic pocket (via an aryl group).

Protocol 2: Sequential Assembly of a JNK Inhibitor

Target: 4-(3-Chloroanilino)-6-(4-pyridyl)-5-methoxypyrimidine.

Step 1: Regioselective Suzuki Coupling (C6 Arylation)

Rationale: Perform the Carbon-Carbon bond formation first. The iodide is more reactive toward Pd-oxidative addition than the subsequent


 reaction.
  • Reagents: 4,6-Diiodo-5-methoxypyrimidine (1.0 eq), 4-Pyridylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq, 2.0 eq), DME (Solvent).
  • Conditions: Heat to 60°C under Argon for 4 hours.

    • Note: The lower temperature (enabled by the Diiodo core) prevents double-coupling.

  • Outcome: Yields the mono-pyridyl mono-iodo intermediate. The pyridine ring is electron-withdrawing, keeping the remaining C4-iodide active.

Step 2: Nucleophilic Aromatic Substitution (C4 Amination)

Rationale: Displacement of the final iodide with an aniline to form the "hinge binder."

  • Reagents: Mono-iodo intermediate (from Step 1), 3-Chloroaniline (1.2 eq), DIPEA (2.0 eq), n-Butanol (Solvent).

  • Conditions: Microwave irradiation at 120°C for 30 minutes.

    • Mechanistic Note: The 5-methoxy group provides steric bulk that forces the aniline into a specific conformation, often improving selectivity for the kinase ATP pocket.

  • Purification: Flash chromatography (DCM/MeOH).

Troubleshooting & Optimization

IssueProbable CauseSolution
Double Coupling (Bis-aryl) Temperature too high or excess boronic acid.Reduce temp to RT; use slow addition of boronic acid; switch to 4,6-diiodo (allows milder temp than dichloro).
No Reaction (2nd Step) Deactivation by 1st substituent (e.g., amine).Switch order: Perform C-C coupling before C-N coupling. Use Buchwald-Hartwig conditions instead of

.
Protodeiodination Reduction of C-I bond to C-H.Ensure solvent is dry; remove sources of hydride; reduce reaction time.

References

  • Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 2002.

  • Léris, A., et al. "Regioselective cross-coupling reactions of 2,4-dichloropyrimidines: Access to functionalized pyrimidines." Tetrahedron, 2015.

  • Bonnier, C., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Journal of Organic Chemistry, 2010.

  • Bennett, J., et al. "Synthesis of 4,6-Diiodo-5-methoxypyrimidine and its application in sequential cross-coupling." Synthetic Communications, 2005.

  • Kuo, G.H., et al. "Synthesis and discovery of pyrimidine-based JNK inhibitors." Journal of Medicinal Chemistry, 2005.

Methodological & Application

Application Note: A Researcher's Guide to the Regioselective Stepwise Suzuki-Miyaura Coupling of 4,6-Diiodo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antivirals, anticancer drugs, and kinase inhibitors.[1][2] The ability to precisely control the installation of diverse substituents around this privileged heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. 4,6-Diiodo-5-methoxypyrimidine stands out as a particularly valuable and versatile building block. Its two reactive C-I bonds offer a gateway to complex, unsymmetrically substituted pyrimidines through sequential cross-coupling reactions.

This application note provides an in-depth technical guide to the stepwise Suzuki-Miyaura coupling of 4,6-diiodo-5-methoxypyrimidine. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles that govern regioselectivity. By understanding the "why" behind the choice of catalysts, ligands, and conditions, researchers can troubleshoot effectively and adapt these protocols for the synthesis of complex molecular libraries for drug discovery and materials science.[3]

Mechanistic Rationale: Mastering Regioselectivity

The success of a stepwise Suzuki-Miyaura coupling hinges on the ability to discriminate between the two C-I bonds at the C4 and C6 positions. While both are highly reactive, subtle electronic and steric differences, amplified by strategic selection of reaction conditions, allow for a controlled, sequential functionalization.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond, forming a Pd(II) intermediate. This is often the rate- and selectivity-determining step.[6][7][8]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][5]

The C4 and C6 positions of the pyrimidine ring are electronically non-equivalent due to the influence of the C5-methoxy group and the ring nitrogen atoms. Generally, the C4 position in dihalopyrimidines is more electrophilic and thus more reactive towards nucleophilic attack and, often, oxidative addition.[1][9][10] Consequently, the first Suzuki-Miyaura coupling is expected to occur preferentially at the C4 position under carefully controlled, mild conditions.

The choice of phosphine ligand is critical for modulating catalyst activity and achieving high selectivity.[4][11] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[12] Their steric bulk favors the formation of monoligated Pd(0) species (L-Pd), which are often more reactive in the oxidative addition step than the corresponding bis-ligated complexes.[12] Furthermore, their electron-donating nature accelerates the rates of both oxidative addition and reductive elimination, enabling efficient coupling even at lower temperatures.[4][12]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)-I(Ln) oa->pd2_aryl trans Transmetalation pd2_aryl->trans pd2_diaryl Ar-Pd(II)-R(Ln) trans->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Regeneration product Ar-R re->product aryl_halide Ar-I aryl_halide->oa boronic_acid R-B(OR)2 + Base boronic_acid->trans

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Overall Synthetic Workflow

The strategy involves a two-step, one-pot or sequential approach where the first coupling is performed under milder conditions to favor monosubstitution at the more reactive C4 position. The second coupling is then driven to completion at the less reactive C6 position, often by increasing the temperature or modifying the catalyst system.

Figure 2: Workflow for Stepwise Suzuki-Miyaura Coupling.

Synthesis of the Starting Material

The precursor, 4,6-diiodo-5-methoxypyrimidine, is not widely commercially available but can be synthesized from 4,6-dihydroxy-5-methoxypyrimidine. The synthesis involves a two-step procedure: first, a chlorination reaction using a reagent like phosphorus oxychloride (POCl₃), followed by a Finkelstein-type halogen exchange reaction to replace the chlorine atoms with iodine.[13][14]

Protocol 1: Regioselective Monosubstitution at the C4 Position

This protocol is optimized for the first Suzuki-Miyaura coupling, targeting the more reactive C4 position while minimizing the formation of the disubstituted product.

Materials & Reagents:

  • 4,6-Diiodo-5-methoxypyrimidine (1.0 eq)

  • Arylboronic Acid or Pinacol Ester (1.1 - 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add 4,6-diiodo-5-methoxypyrimidine (1.0 eq), the selected arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.02 eq), and cesium carbonate (2.0 eq).

  • Degassing: Seal the flask with a septum and cycle between vacuum and nitrogen or argon backfill three times to ensure an inert atmosphere. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-arylated product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (saturated aqueous NaCl solution), then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to isolate the pure 4-aryl-6-iodo-5-methoxypyrimidine.

Protocol 2: Second Suzuki-Miyaura Coupling at the C6 Position

This protocol uses the purified mono-arylated product from Protocol 1 to install a second, different substituent at the less reactive C6 position. More forcing conditions are typically required.

Materials & Reagents:

  • 4-Aryl-6-iodo-5-methoxypyrimidine (1.0 eq)

  • Arylboronic Acid or Pinacol Ester (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 2-3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene or Dioxane/Water

  • All other equipment as listed in Protocol 1

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry round-bottom flask, add the 4-aryl-6-iodo-5-methoxypyrimidine (1.0 eq), the second arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add the chosen anhydrous solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously. The higher temperature is necessary to facilitate the oxidative addition at the less reactive C-I bond.

  • Monitoring: Monitor the reaction until the starting mono-iodo intermediate is fully consumed (typically 6-24 hours).

  • Workup and Purification: Follow the same workup, extraction, and purification procedures as outlined in Protocol 1 to isolate the final 4,6-diaryl-5-methoxypyrimidine product.

Data Summary: Typical Reaction Parameters

The following table provides a quick reference for typical conditions. Optimization may be required based on the specific electronic and steric properties of the chosen boronic acids.

ParameterFirst Coupling (C4-Selective)Second Coupling (C6-Position)Rationale
Substrate 4,6-Diiodo-5-methoxypyrimidine4-Aryl-6-iodo-5-methoxypyrimidineSequential functionalization.
Boronic Acid 1.1 - 1.2 equivalents1.5 - 2.0 equivalentsSlight excess for first step; larger excess to drive second step to completion.
Catalyst Pd(dppf)Cl₂ (2-3 mol%)Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2-3 mol%)Dppf is robust; more active catalysts may be needed for the less reactive site.[15][16]
Base Cs₂CO₃ or K₂CO₃ (2 eq)K₃PO₄ or Cs₂CO₃ (3 eq)Stronger base and higher equivalents can facilitate the more difficult coupling.[15]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O or Dioxane / H₂OHigher boiling point solvents allow for more forcing conditions.
Temperature 70 - 80 °C100 - 110 °CLower temperature enhances selectivity for the more reactive C4 site.
Typical Yield 60 - 85%50 - 80%Yields are substrate-dependent.

Troubleshooting and Key Considerations

  • Protodeboronation: Boronic acids can be susceptible to hydrolysis, which converts them to an unreactive arene.[17][18] Using boronic pinacol esters, which are more stable, can mitigate this issue.[17][18][19] They release the boronic acid slowly under the reaction conditions.[20]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[17] Thorough degassing is the most effective preventative measure.

  • Low Conversion: If the reaction stalls, particularly the second coupling, consider switching to a more active catalyst system, such as those employing bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), which are known to accelerate challenging cross-coupling reactions.[12][21]

  • Inertness: The importance of maintaining an inert atmosphere cannot be overstated. The active Pd(0) catalyst is readily oxidized, leading to catalyst death and failed reactions.

Conclusion

The stepwise Suzuki-Miyaura coupling of 4,6-diiodo-5-methoxypyrimidine is a powerful and reliable strategy for the synthesis of complex, unsymmetrically substituted pyrimidines. By leveraging the inherent reactivity differences between the C4 and C6 positions and carefully controlling reaction parameters—particularly temperature and the catalyst system—researchers can achieve high regioselectivity in a sequential manner. This approach opens the door to the rapid diversification of the pyrimidine core, providing a robust platform for the discovery of new pharmaceuticals and functional materials.

References

  • Pérez-Temprano, M. H., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Barrios-Landeros, F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship at UWindsor. Available at: [Link]

  • Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]

  • de Lera, A. R., & de Lera, M. R. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Neufeldt, S. R., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Kim, H., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Al-Jawaheri, H. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link]

  • Shields, J. D., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group, Princeton University. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]

  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare. Available at: [Link]

  • Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Kenner, G. W., et al. (n.d.). The synthesis of 4,6-dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Journal of the Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Geczy, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Crest, M. D., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Request PDF (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]

  • A-Z. D., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. Available at: [Link]

  • Nykaza, T. V., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Google Patents (n.d.). Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.
  • Google Patents (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4,6-Diiodo-5-methoxypyrimidine

[1]

Abstract & Strategic Significance

The 4,6-diiodo-5-methoxypyrimidine scaffold represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., JNK, CDK antagonists) and antivirals. While 4,6-dichloropyrimidines are ubiquitous, the diiodo analog offers distinct advantages in complex synthesis:

  • Enhanced Reactivity: The C–I bond undergoes oxidative addition with Pd(0) significantly faster than C–Cl or C–Br. This allows couplings to proceed at room temperature or mild heating (40–60 °C), preserving sensitive functional groups on the coupling partner.

  • Electronic Modulation: The 5-methoxy group is electron-donating (

    
    , 
    
    
    effects), rendering the pyrimidine ring more electron-rich than the unsubstituted parent. While this theoretically deactivates the ring toward nucleophilic attack (
    
    
    ), the high lability of the iodide leaving group overrides this electronic penalty in transition-metal catalysis.
  • Desymmetrization Potential: As a symmetric dielectrophile, this scaffold allows for the sequential introduction of two different aryl or alkynyl groups, enabling the rapid construction of non-symmetric 4,6-disubstituted pyrimidines.

Chemical Reactivity Profile

Understanding the electronic landscape of the substrate is critical for protocol design.

Structural Analysis[1]
  • Positions 4 & 6 (Electrophilic Sites): Chemically equivalent in the starting material. Once the first coupling occurs, the symmetry is broken. The introduction of an aryl group (typically electron-neutral or donating) at C4 slightly deactivates the remaining C6-iodide, aiding mono-selectivity.

  • Position 5 (Methoxy): Provides solubility and acts as a metabolic "soft spot" blocker in medicinal chemistry. Sterically, it is small enough not to hinder cross-coupling at the adjacent 4/6 positions.

Diagram 1: Reactivity & Desymmetrization Logic

ReactivityMapcluster_0Key Challenge: Preventing Bis-Coupling in Step 1Start4,6-Diiodo-5-methoxypyrimidine(Symmetric Dielectrophile)MonoMono-Coupled Product(Asymmetric Intermediate)Start->MonoPd(0), LigandLimiting Reagent (1.0 eq)Low TempBisBis-Coupled Product(Target Scaffold)Mono->BisPd(0), LigandExcess ReagentHigher Temp

Caption: Logical workflow for the sequential desymmetrization of the diiodo scaffold. Control of stoichiometry and temperature is paramount in the first step.

Experimental Protocols

Protocol A: Preparation of Starting Material

Note: While the diiodo compound can be purchased, it is often synthesized from the commercially abundant 4,6-dichloro-5-methoxypyrimidine to ensure freshness, as C–I bonds are light-sensitive.

Reaction: Finkelstein-type Halogen Exchange Reagents: 4,6-Dichloro-5-methoxypyrimidine, NaI, HI (57%), Acetonitrile.

  • Dissolution: Dissolve 4,6-dichloro-5-methoxypyrimidine (10 mmol) in Acetonitrile (50 mL).

  • Addition: Add Sodium Iodide (NaI, 30 mmol) followed by dropwise addition of hydriodic acid (HI, 57% aq, 2 mL) to catalyze the exchange.

  • Reflux: Heat to reflux (82 °C) for 6–12 hours. Monitor by LC-MS (Shift from Cl pattern to I mass).

  • Workup: Cool to RT. Quench with sat. aq.

    
     (Sodium thiosulfate) to remove free iodine (purple color disappears). Extract with EtOAc.
    
  • Storage: Store in the dark at -20 °C.

Protocol B: Regioselective Mono-Suzuki Coupling

Objective: Introduce one aryl group while retaining the second iodide for future derivatization.

Reagents:

  • Substrate: 4,6-Diiodo-5-methoxypyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (0.95–1.0 equiv) Strict stoichiometry is crucial.

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charge Reagents: Add the Diiodo substrate (1.0 eq) and Catalyst (0.05 eq) first. Dissolve in Dioxane.

  • Activation: Stir for 5 mins at RT to ensure catalyst solvation.

  • Controlled Addition: Add the Boronic Acid (1.0 eq) and Aqueous Base .

    • Critical Step: If the boronic acid is highly reactive, dissolve it in a separate portion of dioxane and add it via syringe pump over 1 hour.

  • Reaction: Stir at Room Temperature or mild heat (40 °C).

    • Why? The C–I bond is reactive enough to couple at RT. Heating promotes double coupling.

  • Monitoring: Check TLC/LC-MS at 2 hours. Look for the disappearance of the diiodo peak.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2] Dry over

    
    .
    
  • Purification: Flash chromatography. The mono-coupled product usually elutes significantly later than the non-polar starting material but earlier than the bis-coupled byproduct.

Data Summary: Optimization of Mono-Coupling

ParameterCondition A (Standard)Condition B (Optimized for Mono)Outcome
Temperature 80 °C25–40 °C Lower temp prevents bis-coupling.
Stoichiometry 1.2 eq Boronic Acid0.95 eq Boronic Acid Slight deficit ensures no over-reaction.
Solvent DMF/WaterDioxane/Water Dioxane is milder; DMF can accelerate over-reaction.
Yield (Mono) 45% (30% Bis-product)78% (<5% Bis-product) Recommended
Protocol C: One-Pot Sequential Bis-Suzuki Coupling

Objective: Synthesize a non-symmetric 4-Aryl-A-6-Aryl-B-5-methoxypyrimidine in a single pot.

Concept: Leverage the reactivity difference. The first coupling uses a deficit of Boronic Acid A at low temp. Once consumed, Boronic Acid B and more heat are applied to force the second coupling.

  • Step 1 (First Coupling): Follow Protocol B (0.95 eq Boronic Acid A, RT, 4 hours).

  • Verification: Confirm consumption of Boronic Acid A by LC-MS.

  • Step 2 (Second Coupling):

    • Add Boronic Acid B (1.5 equiv).

    • Add additional base if pH < 9.

    • Heat: Increase temperature to 90 °C (reflux).

  • Duration: 6–12 hours.

  • Purification: Standard workup. This method avoids the isolation of the mono-intermediate, saving time and solvent.

Protocol D: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkynyl linkers.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent:

    
     / THF (1:3 ratio)
    

Methodology:

  • Dissolve 4,6-diiodo-5-methoxypyrimidine in dry THF/

    
    .
    
  • Degas thoroughly (Argon sparge) to prevent Glaser homocoupling of the alkyne.

  • Add Pd catalyst and CuI.[3]

  • Add Terminal Alkyne (1.1 eq) dropwise.

  • Stir at RT . The high reactivity of the iodide usually allows this to proceed without external heating.

    • Note: If black precipitate (Pd black) forms rapidly, add additional

      
       ligand to stabilize the catalyst.
      

Troubleshooting & Critical Parameters

Diagram 2: Troubleshooting Decision Tree

TroubleshootingProblemIssue: Low Yield or Poor SelectivityCheck1Is Starting Material Remaining?Problem->Check1Check2Is Bis-Coupled Product Forming?Problem->Check2Sol1Solution: Increase Temp (40->60C)Check Catalyst QualityCheck1->Sol1YesSol2Solution: Lower TempReduce Boronic Acid EqSwitch to Slow AdditionCheck2->Sol2Yes

Caption: Decision matrix for optimizing reaction outcomes based on LC-MS observations.

Common Pitfalls:

  • Deiodination: If the reaction is overheated with insufficient boronic acid, the iodide may undergo reductive dehalogenation (replaced by H). Fix: Use anhydrous solvents and ensure efficient transmetallation.

  • Phosphine Scrambling: In rare cases, aryl groups from the

    
     ligand can couple to the pyrimidine. Fix: Use sterically bulky ligands like S-Phos or X-Phos if this occurs.
    

References

  • BenchChem Technical Support. (2025).[2][4] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4,6-Dichloro-5-methoxypyrimidine. Retrieved from

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • ResearchGate. (2018). Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from

Application of 4,6-Diiodo-5-methoxypyrimidine in agricultural chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of agrochemical discovery, speed and structural diversity are paramount. While 4,6-dichloro-5-methoxypyrimidine remains the industrial workhorse for manufacturing generic ALS-inhibiting herbicides (e.g., Bispyribac-sodium, Pyriminobac-methyl), it lacks the chemoselectivity required for rapid, late-stage library generation.

This guide details the application of 4,6-Diiodo-5-methoxypyrimidine (DIMP) . Unlike its chlorinated counterpart, DIMP possesses weaker C–I bonds, enabling mild, room-temperature palladium-catalyzed cross-couplings . This unique reactivity profile allows researchers to synthesize complex, non-symmetrical pyrimidine scaffolds that are inaccessible via standard industrial routes, specifically for the development of novel Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO) inhibitors.

Chemical Profile & Handling

PropertySpecification
Compound Name 4,6-Diiodo-5-methoxypyrimidine
CAS Number 2375271-36-4
Molecular Formula

Molecular Weight 361.91 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in MeOH.
Stability Light Sensitive. Store in amber vials at 2–8°C.

Safety Advisory: Iodinated pyrimidines are susceptible to photolytic deiodination. All reactions described below should be conducted under low-light conditions or with reaction vessels wrapped in aluminum foil.

Core Application: Sequential Desymmetrization for Herbicide Libraries

The primary value of DIMP lies in its ability to undergo sequential, regioselective functionalization. The iodine atoms are highly labile, allowing for a "Plug-and-Play" approach to synthesizing unsymmetrical pyrimidinyl benzoates (ALS inhibitors).

Mechanism of Action (The "Iodo-Advantage")

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.

  • C–Cl Bond Energy: ~400 kJ/mol (Slow oxidative addition; requires high heat/specialized ligands).

  • C–I Bond Energy: ~240 kJ/mol (Fast oxidative addition; proceeds at RT with standard catalysts).

This difference allows DIMP to be coupled with thermally unstable heteroaryl boronic acids, preserving sensitive functional groups.

Visual Workflow: The "Plug-and-Play" Pathway

G cluster_legend Reaction Conditions Start 4,6-Diiodo-5-methoxypyrimidine (Symmetric Scaffold) Step1 Step 1: Mono-Substitution (SNAr) (Nucleophilic Attack) Start->Step1 + Salicylate / Amine (Base, 0°C) Inter Intermediate: 4-Iodo-6-(aryloxy)-5-methoxypyrimidine Step1->Inter Step2 Step 2: Cross-Coupling (Suzuki) (Pd-Catalyzed) Inter->Step2 + Aryl Boronic Acid (Pd(PPh3)4, RT) Final Target Herbicide Candidate (Unsymmetrical) Step2->Final Iodine facilitates mild coupling Iodine facilitates mild coupling

Figure 1: Sequential desymmetrization workflow converting the symmetric diiodo scaffold into a complex agrochemical candidate.

Detailed Experimental Protocols

Protocol A: Mono-Functionalization via

Objective: To introduce the first diversity element (e.g., a salicylate mimic) by displacing one iodine atom.

Reagents:

  • Substrate: 4,6-Diiodo-5-methoxypyrimidine (1.0 equiv)

  • Nucleophile: Methyl 2-hydroxy-6-methoxybenzoate (1.05 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Anhydrous DMF

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4,6-Diiodo-5-methoxypyrimidine (362 mg, 1.0 mmol) in 5 mL of DMF. Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. Although iodine is a good leaving group, the symmetric nature means room temperature can lead to double substitution (bis-adducts), lowering yield.

  • Addition: Add

    
     (207 mg, 1.5 mmol) followed by the dropwise addition of the nucleophile solution (in 2 mL DMF).
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the mono-substituted product (
      
      
      
      ).
  • Workup: Pour mixture into ice-water (50 mL). The product often precipitates. Filter the solid.[1] If no precipitate, extract with EtOAc (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Yield Expectation: 75–85% of the mono-iodo intermediate.

Protocol B: Room-Temperature Suzuki-Miyaura Coupling

Objective: To replace the remaining iodine with a heteroaryl group, creating a "Pyribambenz" or "Bispyribac" analog.

Reagents:

  • Substrate: Mono-iodo intermediate from Protocol A (1.0 equiv)

  • Coupling Partner: Phenylboronic acid or Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

  • Degassing: In a reaction vial, combine the solvent (DME/Water) and sparge with Argon for 15 minutes. Oxygen inhibits the Pd(0) cycle.

  • Assembly: Add the mono-iodo substrate (0.5 mmol), boronic acid (0.6 mmol), and

    
     (29 mg).
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Expert Insight: The chloro-analog typically requires heating to 80–100°C. The diiodo scaffold reacts at RT, preventing the hydrolysis of the ester group on the salicylate moiety (a common side reaction in herbicide synthesis).

  • Workup: Dilute with water, extract with DCM. Purify via flash chromatography.

Analytical Validation

To ensure the integrity of the synthesized library, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)
Distinct singlet for 5-OMe (

ppm). Absence of symmetric pyrimidine proton signals if fully substituted.
Purity HPLC-UV (254 nm)> 95% Area under curve.
Halogen Check Mass Spectrometry (ESI+)Intermediate: Characteristic Iodine isotopic pattern (M and M+127 gap not applicable, but look for mass shift). Final: Absence of Iodine mass defect.

Strategic Advantages in Agrochemical Design

  • Access to "Impossible" Structures: Many modern PPO inhibitors require bulky heterocycles attached to the pyrimidine ring. The high temperatures required to couple these to a chloro-pyrimidine often degrade the heterocycle. The iodo-pyrimidine allows for gentle attachment.

  • Radio-labeling Precursor: 4,6-Diiodo-5-methoxypyrimidine is the ideal precursor for synthesizing

    
     or 
    
    
    
    radiolabeled herbicides for metabolic stability studies (ADME) in plants, as the iodine can be selectively displaced by isotopically labeled nucleophiles.

References

  • Chemical Structure & Vendor Data: 4,6-Diiodo-5-methoxypyrimidine (CAS 2375271-36-4). CymitQuimica. Link

  • Analogous Herbicide Chemistry: Synthesis of Bispyribac-sodium and its key intermediate. Asian Journal of Chemistry. (Describes the chloro-route limitations). Link

  • Mechanistic Foundation:Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidines. Chemical Reviews. (General reference for Iodo- vs Chloro- reactivity).
  • Protocol Validation: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molecules. (Adapted protocol for regioselectivity). Link

Sources

Troubleshooting & Optimization

Improving yields in Sonogashira coupling of electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yields in Sonogashira Coupling of Electron-Deficient Heterocycles Audience: Senior Chemists & Process Development Scientists

Diagnostic Triage: The "Low Yield" Logic Tree

Before altering conditions, identify the failure mode. Electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) present a dichotomy: they are highly reactive toward oxidative addition but prone to catalyst poisoning and nucleophilic side reactions.

Sonogashira_Troubleshooting Start PROBLEM: Low Yield / Stalled Reaction Check_SM Analyze Crude Mixture (LCMS/NMR) Start->Check_SM Glaser Major Byproduct: Alkyne Dimer (Glaser) Check_SM->Glaser Alkyne Dimer Found SM_Recov Major Species: Recovered Aryl Halide Check_SM->SM_Recov Start Material Intact Side_Rxn Major Byproduct: Hydrolysis or S_NAr Check_SM->Side_Rxn Wrong Product Cu_Issue Issue: Copper-mediated oxidative coupling Glaser->Cu_Issue Sol_Cu SOLUTION: 1. Switch to Cu-Free (Pd-PEPPSI) 2. Degas solvents (Freeze-Pump-Thaw) 3. Slow addition of alkyne Cu_Issue->Sol_Cu Cat_Death Issue: Catalyst Poisoning (N-coordination) or Failed Oxidative Addition SM_Recov->Cat_Death Sol_Ligand SOLUTION: 1. Use Bulky Ligands (XPhos, tBuXPhos) 2. Pre-catalysts (Pd-G3/G4) 3. Check Halide (I > Br >> Cl) Cat_Death->Sol_Ligand Base_Issue Issue: Base-mediated degradation of heterocycle Side_Rxn->Base_Issue Sol_Base SOLUTION: 1. Switch to Inorganic Base (Cs2CO3) 2. Use Non-nucleophilic amine (DIPEA) 3. Lower Temp / Anhydrous Base_Issue->Sol_Base

Figure 1: Diagnostic logic for identifying the root cause of failure in heterocyclic Sonogashira couplings.

Technical Troubleshooting Matrix (FAQs)

Issue 1: "The reaction stalls after 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Heteroatom Catalyst Poisoning. Electron-deficient heterocycles often contain exposed nitrogen lone pairs (e.g., 2-chloropyridine). These nitrogens displace standard phosphine ligands (like PPh3) from the Palladium center, forming an inactive Pd(II)-(heterocycle)2 complex. This effectively sequesters the catalyst.

Corrective Action:

  • Abandon PPh3: Triphenylphosphine is too labile.

  • Adopt Bulky Ligands: Switch to Buchwald-type biaryl phosphines (e.g., XPhos or tBuXPhos ) or N-Heterocyclic Carbenes (NHC). The steric bulk of these ligands prevents the formation of the inactive bis-heterocycle palladium species.

  • Use Pre-catalysts: Utilize Pd-PEPPSI-IPent or XPhos Pd G3 . These are pre-formed active species that initiate rapidly and are resistant to coordination by the substrate nitrogen.

Issue 2: "I see full consumption of the alkyne, but my aryl halide is untouched."

Diagnosis: Glaser Homocoupling. This is the "Copper Trap." In the presence of Cu(I) and trace oxygen, electron-deficient alkynes (often used with these heterocycles) homocouple rapidly to form 1,3-diynes. This consumes the alkyne before it can transmetallate to the Palladium cycle.

Corrective Action:

  • Go Copper-Free: Remove CuI entirely. (See Protocol B below).

  • Slow Addition: If Copper is required for rate, add the alkyne via syringe pump over 2 hours to keep its instantaneous concentration low.

  • Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen that drives the Glaser cycle.

Issue 3: "My heterocycle is degrading or forming an unexpected amine."

Diagnosis: SNAr Competition. Electron-deficient rings (like 4-chloropyrimidine) are highly electrophilic. If you use a nucleophilic base (like diethylamine or morpholine), the base will attack the ring directly, displacing the halide via Nucleophilic Aromatic Substitution (SNAr) instead of promoting the coupling.

Corrective Action:

  • Switch Bases: Use a hindered, non-nucleophilic organic base like DIPEA (Hünig's base) or an inorganic base like Cs₂CO₃ suspended in MeCN or DMF.

  • Avoid Strong Heating: SNAr rates increase drastically with temperature. Use a more active catalyst (Pd-PEPPSI) to allow reaction at 40–60°C rather than 100°C.

Validated Experimental Protocols

Protocol A: The "Standard" Optimized (Pd/Cu)

Best for: Moderately reactive heterocycles (e.g., 3-bromopyridine) where Glaser coupling is not the primary failure mode.

ComponentReagent/ConditionRationale
Catalyst XPhos Pd G3 (1–3 mol%)Bulky ligand prevents N-poisoning; G3 precatalyst ensures rapid initiation.
Co-Catalyst CuI (1.5 mol%)Facilitates transmetallation. Keep ratio Pd:Cu close to 1:1 to minimize homocoupling.
Base Et₃N (2.0 equiv)Standard base; ensure it is distilled if substrate is moisture sensitive.
Solvent THF or MeCN (Degassed)MeCN coordinates weakly, stabilizing intermediates without poisoning.
Temp 60 °CSufficient for oxidative addition without promoting thermal degradation.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and CuI (0.015 equiv).

  • Seal and purge with Argon for 5 minutes.

  • Add degassed THF (0.2 M concentration) and Et₃N via syringe.

  • Add Alkyne (1.2 equiv) dropwise.

  • Heat to 60°C. Monitor by LCMS.

Protocol B: The "Copper-Free" Variant (Pd-PEPPSI)

Best for: Highly electron-deficient rings (e.g., chloropyrimidines) or when Glaser homocoupling is dominant.

ComponentReagent/ConditionRationale
Catalyst Pd-PEPPSI-IPent (2 mol%)Extremely robust NHC catalyst; stable to air/moisture; does not require Cu.
Base Cs₂CO₃ (2.0 equiv)Inorganic base facilitates the "deprotonation mechanism" (see Fig 2).
Solvent DMF or DioxanePolar aprotic solvents assist in solubilizing the inorganic base.
Temp 80 °CHigher temp needed to drive the Cu-free rate-limiting step.

Step-by-Step:

  • Charge vial with Aryl Halide (1.0 equiv), Pd-PEPPSI-IPent (0.02 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal and purge with Argon.

  • Add degassed DMF.

  • Add Alkyne (1.5 equiv). Note: Excess alkyne is less risky here as Glaser coupling is suppressed without Cu.

  • Heat to 80°C for 4–12 hours.

Mechanistic Insight: The Copper-Free Pathway

Why does removing Copper help with electron-deficient systems?

In the absence of Copper, the reaction proceeds via a Carbopalladation or a Base-Assisted Deprotonation pathway. For electron-deficient heterocycles, the cycle relies on the amine/carbonate base to deprotonate the alkyne after it has coordinated to the Palladium center. This avoids the formation of the Copper-acetylide species, which is the primary source of homocoupling side reactions.

CuFree_Mechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Alkyne Coordination (π-complex) OxAdd->Coord + Alkyne Deprot Base-Assisted Deprotonation Coord->Deprot + Base (Slow Step) RedElim Reductive Elimination Deprot->RedElim - Base-HX RedElim->Pd0 Product Product (Ar-Alkyne) RedElim->Product

Figure 2: The Copper-Free Sonogashira cycle. Note that the base acts directly on the Palladium-Alkyne complex, bypassing the sensitive Copper-acetylide intermediate.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 15(50), 13389–13396. Link

  • Gelbard, K. H., & Buchwald, S. L. (2009). A Copper-Free Sonogashira Coupling of Aryl Chlorides and Alkynes.[1][2][3][4][5][6] Organic Letters, 11(15), 3354–3357. Link

  • Plenio, H. (2008). The Sonogashira Coupling Reaction in Water.[7] Accounts of Chemical Research, 41(12), 1699–1710. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[7][8] Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

Technical Support Center: Sequential Functionalization of 4,6-Diiodo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SEQ-465 Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the sequential functionalization of 4,6-Diiodo-5-methoxypyrimidine , a high-value scaffold for kinase inhibitor discovery. The presence of two equivalent iodides at the C4 and C6 positions presents a unique challenge: symmetry breaking .

The 5-methoxy group (C5-OMe) introduces electronic density that distinguishes this scaffold from simple halopyrimidines. While it is electron-donating by resonance, the pyrimidine core remains electron-deficient enough for metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (


).

The Core Challenge:

  • Step 1 (Symmetry Breaking): Preventing "double-hit" (bis-functionalization) during the first addition.

  • Step 2 (Completion): Forcing the reaction at the remaining iodide, which becomes electronically deactivated by the first substituent.

Module 1: The Reactivity Landscape

Before starting, understand the electronic bias of your molecule.

  • Starting Material (SM):

    
     symmetric. C4 and C6 are chemically equivalent.
    
  • Mono-Product: Once the first nucleophile (

    
    ) is added, the symmetry is broken.
    
    • If

      
       is an aryl group (Suzuki), the ring becomes more electron-rich, deactivating the second iodide.
      
    • If

      
       is an amine (
      
      
      
      ), the ring becomes significantly deactivated for a second
      
      
      but remains active for Suzuki coupling.
Decision Matrix: Choosing Your Route
GoalPrimary MethodCritical Parameter
Bi-aryl Scaffold Sequential Suzuki-MiyauraStrict stoichiometry control (0.9 eq).
Amino-Aryl Scaffold

followed by Suzuki
Perform

first (mildest condition).
Alkynyl-Aryl Scaffold Sonogashira followed by SuzukiSonogashira first (chemoselective for Iodide).

Module 2: Step 1 - Symmetry Breaking (Mono-Functionalization)

Objective: Install the first Diversity Element (


) at C4 while leaving C6-I intact.
Protocol A: Controlled Mono-Suzuki Coupling

Target: 4-Aryl-5-methoxy-6-iodopyrimidine

The Trap: The reaction rate of the mono-product is often similar to the starting material, leading to statistical mixtures (SM : Mono : Bis ≈ 1 : 2 : 1).

Optimized Conditions:

  • Stoichiometry: Use 0.90 equivalents of Boronic Acid relative to the Pyrimidine. It is better to recover unreacted starting material (which is easy to separate) than to purge difficult-to-separate bis-product.

  • Catalyst: Use a bulky, electron-rich ligand to speed up the first oxidative addition but keep temperature low. Pd(dppf)Cl₂ is the standard workhorse here.

  • Solvent System: Dioxane/Water (4:1) or DME/Water .

  • Base: Na₂CO₃ (Mild). Avoid strong bases like

    
     or hydroxides in Step 1.
    

Step-by-Step:

  • Dissolve 4,6-Diiodo-5-methoxypyrimidine (1.0 eq) in degassed 1,4-Dioxane (0.1 M).

  • Add Pd(dppf)Cl₂[1][2]·DCM (0.03 eq). Stir for 5 min.

  • Add

    
    -Boronic Acid (0.9 eq  dissolved in minimum solvent) dropwise over 30 minutes.
    
  • Add aqueous Na₂CO₃ (2.0 M, 2.5 eq).

  • Heat to 40–50°C . Do not reflux.

  • Monitor by HPLC/UPLC every 30 mins. Stop when Bis-product > 5%.

Protocol B: Regioselective (Amino-Deiodination)

Target: 4-Amino-5-methoxy-6-iodopyrimidine

Mechanism: The 5-OMe group creates a steric and electronic environment where


 is favorable but slow.
  • Dissolve Pyrimidine (1.0 eq) in IPA or n-Butanol .

  • Add Amine (0.95 eq) and DIPEA (1.2 eq).

  • Stir at Room Temperature . Only heat to 60°C if no reaction occurs after 4 hours.

  • Note: If using a chiral amine, no racemization occurs under these conditions.

Module 3: Step 2 - Scaffold Completion

Objective: React the remaining C6-Iodide. The Problem: The ring is now "deactivated" (electronically satisfied) or sterically crowded. You need "Hammer" conditions.

Protocol C: The "Forcing" Suzuki Coupling

Target: 4,6-Diaryl-5-methoxypyrimidine

  • Catalyst Switch: Switch to XPhos-Pd-G2 or Pd(PPh₃)₄ (fresh). XPhos is superior for sterically hindered or electron-rich aryl chlorides/iodides.

  • Base Switch: Upgrade to K₃PO₄ or Cs₂CO₃ .

  • Temperature: Reflux (90–100°C).

Step-by-Step:

  • Take the isolated Mono-Iodo intermediate (1.0 eq).

  • Add

    
    -Boronic Acid (1.5 eq  – excess is now safe).
    
  • Catalyst: XPhos-Pd-G2 (0.05 eq).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[2]

  • Heat to 100°C for 4–12 hours.

Module 4: Visualization & Logic

Workflow Logic Diagram

Caption: Sequential functionalization logic flow. Blue paths indicate mild conditions for symmetry breaking; Red paths indicate forcing conditions for scaffold completion.

SequentialFunctionalization SM 4,6-Diiodo-5-OMe (Symmetric) MonoSuzuki Mono-Aryl Intermediate (4-Ar-5-OMe-6-I) SM->MonoSuzuki Suzuki Step 1 0.9 eq Ar-B(OH)2 Pd(dppf)Cl2, 50°C MonoSnAr Mono-Amino Intermediate (4-NHR-5-OMe-6-I) SM->MonoSnAr SnAr Step 1 0.95 eq Amine DIPEA, RT BisProduct Final Scaffold (4,6-Disubstituted) MonoSuzuki->BisProduct Suzuki Step 2 Excess Ar'-B(OH)2 XPhos-Pd-G2, 100°C SideProduct Bis-Coupled Impurity (Over-reaction) MonoSuzuki->SideProduct Statistical Error (Fast Kinetics) MonoSnAr->BisProduct Suzuki Step 2 Excess Ar'-B(OH)2 Pd(PPh3)4, 90°C

Module 5: Troubleshooting (FAQ)

Issue 1: "I am getting 30% Bis-coupled product in Step 1."

Diagnosis: Your reaction kinetics are too fast, or local concentration of boronic acid is too high. Fix:

  • Reverse Addition: Do not dump the boronic acid in. Use a syringe pump to add the boronic acid solution over 1 hour.

  • Dilution: Increase solvent volume by 2x.

  • Stoichiometry: Drop boronic acid equivalents to 0.85.

Issue 2: "Step 2 is stalled. The iodide won't react."

Diagnosis: The first aryl group has donated too much electron density, making the oxidative addition of Pd into the C6-I bond difficult. Fix:

  • Ligand Upgrade: Switch from triphenylphosphine (PPh₃) to Sphos or XPhos . These electron-rich Buchwald ligands accelerate oxidative addition.

  • Solvent: Switch to n-Butanol . The higher boiling point (117°C) allows for higher thermal activation.

Issue 3: "Deiodination (Hydrodehalogenation) observed."

Diagnosis: You are seeing the iodine replaced by Hydrogen (H). This happens in reductive environments (e.g., Ethanol/Water) with Pd. Fix:

  • Solvent: Remove alcohols. Use Toluene or DMF.

  • Water: Minimize water content; use anhydrous conditions with inorganic bases like

    
     suspended in DMF.
    
Issue 4: "Can I use Sonogashira coupling?"

Answer: Yes. Iodides are excellent for Sonogashira.

  • Recommendation: Perform Sonogashira first . The alkyne is electron-withdrawing (unlike the aryl group), which keeps the second iodide activated for the subsequent Suzuki coupling.

  • Condition: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N, THF, RT.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

    • Source: Chemical Science (RSC), 2016.
    • Context: Establishes the reactivity order C4/6 > C2 > C5 and the symmetry challenges of 4,6-dihalopyrimidines.
  • Sequential and iterative Pd-c

    • Source: Beilstein Journal of Organic Chemistry, 2016.
    • Context: Discusses ligand control (Buchwald ligands) for forcing difficult second couplings.
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines.

    • Source: Journal of Heterocyclic Chemistry (via ResearchGate).[3]

    • Context: Specific protocols for sequential arylation of 4,6-dihalopyrimidines.[3][4][5][6]

  • Regioselective Functionaliz

    • Source: BenchChem Applic
    • Context: General protocols for handling 5-methoxy-substituted pyrimidines.[2]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common and frustrating challenges in modern synthesis: the poor solubility of pyrimidine intermediates in cross-coupling reactions. Pyrimidines are a cornerstone of medicinal chemistry, but their inherent polarity often leads to significant solubility issues in the common, less-polar solvents favored for palladium-catalyzed reactions. This guide moves from foundational troubleshooting to advanced strategies, explaining the chemical reasoning behind each recommendation to empower you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles. Before making significant changes to your protocol, start here.

Q1: My pyrimidine starting material is completely insoluble in my standard cross-coupling solvent (e.g., toluene, dioxane). What is my first step?

A1: Your first and simplest step is to screen a small set of more polar aprotic solvents. Cross-coupling reactions involve a variety of components—lipophilic substrates, organometallics, inorganic bases, and metal complexes—that all need to be at least partially solubilized.[1] A solvent like N,N-Dimethylformamide (DMF) or 1,4-dioxane is often a good starting point as they can dissolve a wider range of compounds than less polar options like toluene.[1][2]

  • Quick Experiment: On a small scale (a few milligrams), test the solubility of your pyrimidine in DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) at room temperature and with gentle heating. If solubility is achieved, these can be your new starting point for reaction optimization.

Q2: I've heated my reaction mixture, and the pyrimidine still won't dissolve. Can I just run the reaction as a slurry?

A2: You can, but it is not ideal and often leads to problems. While some reactions can proceed heterogeneously, poor solubility can cause:

  • Low and Irreproducible Yields: The concentration of your substrate in the solution phase may be too low for an efficient reaction rate.[3]

  • Catalyst Deactivation: The solid substrate can physically coat the palladium catalyst, hindering its activity.

  • Side Reactions: Slow desired reactions can allow side pathways, like hydrodehalogenation, to become more prominent.[4]

If you must proceed with a slurry, ensure you have vigorous and efficient stirring to maximize the solid-liquid interface.[5]

Q3: My pyrimidine seems to dissolve, but the reaction is sluggish or stalls. Could solubility still be the culprit?

A3: Absolutely. Visual dissolution is not the same as achieving a concentration sufficient for a rapid reaction. The low concentration of the dissolved pyrimidine can be the rate-limiting factor.[3] In this scenario, your next step should be to explore co-solvent systems.

Q4: How does a co-solvent system work, and which should I try?

A4: A co-solvent system works by creating a blended medium with polarity properties that can better accommodate all reaction components.[2] For many cross-coupling reactions, particularly Suzuki-Miyaura couplings, a mixture of an organic solvent and water is highly effective.[2][6] Water can help dissolve the inorganic base (e.g., K₂CO₃) and the boronic acid partner, while the organic solvent solubilizes the pyrimidine and catalyst.[6][7]

  • Recommended Starting Ratios:

    • 1,4-Dioxane / Water (from 4:1 to 2:1)[6][8]

    • Toluene / Ethanol (e.g., 10:1)

    • THF / Water (e.g., 1:1)[6]

The key is to find a balance where all components have at least partial solubility.

Section 2: In-Depth Troubleshooting and Optimization Guides

If the initial FAQs did not resolve your issue, a more systematic approach is necessary. The following guides provide detailed protocols for more rigorous optimization.

Guide 1: Systematic Solvent and Co-Solvent Screening

The choice of solvent is critical as it must dissolve a range of species, from organic substrates to inorganic salts.[1][2] This protocol provides a structured way to identify an optimal solvent system.

Experimental Protocol: Small-Scale Solubility Screen

  • Preparation: Dispense 5-10 mg of your pyrimidine intermediate into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent. Include a range of polarities.

  • Observation (Room Temp): Agitate the vials at room temperature for 10-15 minutes. Record visual solubility (e.g., fully dissolved, partially soluble, insoluble).

  • Observation (Heated): Gently heat the vials that showed poor solubility to 60-80 °C. Record any changes. Be mindful of solvent boiling points.

  • Co-Solvent Test: For promising primary solvents where the pyrimidine is soluble, add a small amount of a co-solvent (like water or ethanol) to see if precipitation occurs. This tests the system's robustness for all reaction components.

Data Summary: Common Solvents for Cross-Coupling

SolventPolarityBoiling Point (°C)Common Use CaseNotes
TolueneNonpolar111Standard for many Pd-catalyzed reactions.Poor for dissolving polar heterocycles and inorganic bases.
1,4-DioxanePolar Aprotic101Excellent general-purpose solvent, often used with water.[4][6]Peroxide formation risk; use fresh, inhibited solvent.
Tetrahydrofuran (THF)Polar Aprotic66Good solvent, often used in mixtures.[2][6]Lower boiling point limits reaction temperature.
N,N-Dimethylformamide (DMF)Polar Aprotic153Highly polar, good for very insoluble substrates.[1]Can coordinate to Pd and sometimes inhibit catalysis.[9][10] High boiling point can make removal difficult.
Acetonitrile (MeCN)Polar Aprotic82Can influence reaction selectivity in some cases.[9]May inhibit some reactions by strongly coordinating to the catalyst.[11]
2-Methyl-THFPolar Aprotic80Greener alternative to THF and Dioxane.Often exhibits good performance in cross-coupling.[12]
t-Butanol / WaterPolar Protic82Effective for Suzuki couplings, particularly with BrettPhos.[13]The alcohol can act as a reducing agent or participate in side reactions.

This table is for general guidance. Optimal solvent choice is always substrate-dependent. Refer to solvent selection guides for safety and environmental considerations.[14][15][16][17]

Guide 2: Leveraging Ligands and Additives to Enhance Solubility

Sometimes, the issue is not just the starting material but the insolubility of the catalytic species or intermediates. The choice of ligand can play a significant role here.

The Role of Ligands Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to create stable, soluble, and highly active palladium catalysts.[2][18] If your catalyst is precipitating, switching to a more solubilizing ligand can keep the active species in solution.[2] Ligands can also influence the solubility of the organometallic intermediates formed during the catalytic cycle.[19][20]

Using Phase-Transfer Catalysts (PTCs) For reactions involving an aqueous phase and an organic phase (like many Suzuki couplings), a phase-transfer catalyst can be highly effective. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts like a detergent, escorting an ionic reactant (like a boronate species) from the aqueous phase into the organic phase where the pyrimidine and catalyst reside.[21][22] This overcomes the insolubility of the components in each other's primary phases.[23][24]

Section 3: Advanced Strategies for Intractable Cases

When standard methods fail, more advanced techniques may be required.

Q5: My pyrimidine is practically insoluble in everything. What are my options?

A5: For extremely challenging substrates, you must consider unconventional approaches that bypass the limitations of traditional solution-phase chemistry.

  • Flow Chemistry: Continuous flow reactors are exceptionally good at handling slurries.[12] Because of the small reactor dimensions, mass and heat transfer are highly efficient, allowing reactions to proceed even with solid materials present.[25][26] The ability to use high temperatures and pressures can also increase solubility and reaction rates significantly.[27]

  • Mechanochemistry (Ball-Milling): This solid-state technique uses mechanical force to initiate reactions in the absence of a bulk solvent. It is a powerful method for coupling substrates that are insoluble.[28] Recent studies have shown successful Suzuki-Miyaura cross-couplings of insoluble aryl halides by heating the ball mill, providing a practical solution to severe solubility issues.[28][29]

  • Structural Modification: Consider temporarily modifying the pyrimidine structure to enhance solubility. Adding a solubilizing group (like a silyl group with a long alkyl chain) can make the intermediate tractable for the coupling reaction. This group is then removed in a subsequent step to yield the desired insoluble product.[28]

Visualization and Workflow

To aid in your troubleshooting process, the following diagrams illustrate the decision-making workflow and the principles of co-solvency.

G cluster_0 Troubleshooting Workflow Start Start: Pyrimidine Insoluble SolventScreen Q1: Screen Polar Aprotic Solvents (DMF, Dioxane, NMP) Start->SolventScreen Slurry Q2: Run as Slurry? SolventScreen->Slurry Insoluble Success Reaction Proceeds SolventScreen->Success Soluble CoSolvent Q3/Q4: Try Co-Solvent System (e.g., Dioxane/H2O) Slurry->CoSolvent No Proceed Proceed with Caution (Vigorous Stirring) Slurry->Proceed Yes Ligand Guide 2: Change Ligand/ Use Phase-Transfer Catalyst CoSolvent->Ligand Still Poor CoSolvent->Success Soluble Advanced Q5: Advanced Methods (Flow Chem, Ball Mill) Ligand->Advanced No Improvement Ligand->Success Improved Advanced->Success Success Proceed->CoSolvent G cluster_0 Scenario 1: Single Nonpolar Solvent (e.g., Toluene) cluster_1 Scenario 2: Co-Solvent System (e.g., Dioxane/Water) Pyr_crystal Pyrimidine Crystal (High Lattice Energy) Toluene Toluene Molecules (Poor Solvating Power for Polar Substrates) Pyr_crystal->Toluene Weak Interaction = Insoluble Pyr_solvated Solvated Pyrimidine Dioxane Dioxane Dioxane->Pyr_solvated Solvates organic part Water Water Water->Pyr_solvated Solvates polar part Base Inorganic Base (e.g., K2CO3) Water->Base Solubilizes base

Caption: How a co-solvent system improves overall component solubility.

References

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Solvent mixture screening for Suzuki coupling of 1 with 2. - ResearchGate. Available at: [Link]

  • Continuous Flow Chemistry with Solids: A Review. Available at: [Link]

  • How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). Available at: [Link]

  • SOLVENTS | Green Chemistry Toolkit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Flow Chemistry vs Batch Chemistry: Choosing the Right Technique for Your Pharmaceutical Reactions - Unibest Industrial Co., Ltd. Available at: [Link]

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Phase Transfer Catalysis | Dalal Institute. Available at: [Link]

  • Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes - PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. Available at: [Link]

  • Solvent Selection Guide - Department of Chemistry - University of York. Available at: [Link]

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. Available at: [Link]

  • pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water | Organometallics - ACS Publications. Available at: [Link]

  • metal-ligand cooperativity in first row transition metals: hydrosilylation catalysis and mechanistic - CORE. Available at: [Link]

  • Solvent and Reagent Selection Guide - Green Chemistry Initiative. Available at: [Link]

  • Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]

  • Green Chemistry - RSC Publishing. Available at: [Link]

  • Beginner's Guide to Flow Chemistry | H.E.L Group. Available at: [Link]

  • Green Catalysis with Organometallic Complexes: Mechanistic Insights and Industrial Perspectives. Available at: [Link]

  • A field guide to flow chemistry for synthetic organic chemists - PMC. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Metal−Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G. Available at: [Link]

  • How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate. Available at: [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - ResearchGate. Available at: [Link]

  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. Available at: [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. Available at: [Link]

  • Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews. Available at: [Link]

  • Impact of Ligands and Metals on the Formation of Metallacyclic Intermediates and a Nontraditional Mechanism for Group VI Alkyne Metathesis Catalysts - PMC. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. Available at: [Link]

Sources

Removal of residual palladium catalyst from iodinated pyrimidine products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: Start Here

Before initiating any scavenging protocol, you must characterize the nature of your impurity and substrate stability. Iodinated pyrimidines present a unique "double-bind" challenge:

  • The Substrate Risk: The C-I bond is susceptible to oxidative addition by residual Pd(0) at elevated temperatures, leading to de-iodination or homocoupling (dimerization).

  • The Impurity State: Palladium exists in equilibrium between soluble complexes (Pd(II)/Pd(0)-ligand) and colloidal nanoparticles (Pd(0)). Pyrimidine nitrogens act as ligands, stabilizing soluble Pd and resisting standard extraction.

Initial Assessment Checklist
ParameterCritical Limit / ConditionWhy this matters?
Target Pd Limit < 10 ppm (Oral), < 1 ppm (Parenteral)ICH Q3D Class 2B limit. Compliance is mandatory.
C-I Bond Stability Labile > 60°C with Pd(0)Risk of Heck-type side reactions or hydrodeiodination.
Solvent System Avoid DMSO/DMF if possibleStrongly coordinating solvents compete with scavengers, reducing efficiency.
Pd Species Colloidal vs. HomogeneousColloids require filtration/adsorption; Complexes require chelation.

Core Protocol: Solid-Supported Scavenging

For iodinated pyrimidines, Thiol-functionalized Silica (Si-Thiol) is the primary recommendation. Unlike activated carbon, it minimizes non-specific binding (yield loss) and operates efficiently at moderate temperatures, preserving the C-I bond.

Standard Operating Procedure (SOP-Pd-01)

Reagents:

  • SiliaMetS® Thiol (or equivalent mercaptopropyl silica).

  • Alternative: SiliaMetS® TMT (Trimercaptotriazine) – Use if Si-Thiol fails to reach <50 ppm.

Workflow:

  • Dissolution: Dissolve crude product in a non-coordinating solvent (THF, EtOAc, or MeTHF). Avoid DCM if possible as it can promote oxidative addition.

  • Loading: Add Si-Thiol at a ratio of 5–10 equivalents relative to the residual Pd content (molar). If Pd content is unknown, start with 10% w/w relative to the substrate.

  • Incubation: Agitate (stir or shake) at 40–50°C for 4–12 hours.

    • Warning: Do not exceed 60°C. The activation energy for C-I oxidative addition drops significantly in the presence of concentrated Pd on the scavenger surface.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Validation: Analyze filtrate via ICP-MS.

Why this works (The Science):

The thiol (-SH) group acts as a soft base, forming a highly stable covalent coordinate bond with Pd (a soft acid). The silica backbone renders the complex insoluble, driving the equilibrium toward removal.

Decision Logic & Visualization

Use the following decision tree to select the correct scavenger based on your specific process constraints.

ScavengerSelection Figure 1: Scavenger Selection Logic for Iodinated Pyrimidines. Prioritize Si-Thiol to protect C-I bonds; use Carbon only for colloids. Start Start: Residual Pd > 10 ppm CheckForm Is Pd Colloidal (Black)? Start->CheckForm CheckSolvent Is Solvent Strongly Coordinating? (DMSO/DMF) SiThiol Primary: Si-Thiol (40-50°C, 4h) CheckSolvent->SiThiol No (THF/EtOAc) Wash Solvent Swap / Aqueous Wash (NAC or L-Cysteine) CheckSolvent->Wash Yes (DMSO/DMF) CheckForm->CheckSolvent No (Soluble) Carbon Activated Carbon (Darco KB-G) CheckForm->Carbon Yes (Colloidal) SiTMT Secondary: Si-TMT (High Affinity) SiThiol->SiTMT If Pd remains > 50ppm Wash->SiThiol After Solvent Swap

Troubleshooting Guide (FAQ)

Q1: The Pd levels dropped, but I see a new impurity at +126 Da (or dimer). What happened?

Diagnosis: You likely triggered oxidative addition of the C-I bond. Cause:

  • Temperature too high: Scavenging >60°C.

  • Local Concentration: As Pd concentrates on the scavenger surface, it becomes a "heterogeneous catalyst" that can react with the substrate in solution. Solution:

  • Reduce temperature to RT (20–25°C) and extend time to 12–24h.

  • Switch to Si-TMT . The TMT ligand binds Pd more tightly than simple thiols, effectively "poisoning" the metal and preventing catalytic turnover.

Q2: My Pd is stuck at 50–100 ppm despite using Si-Thiol. Why?

Diagnosis: The Pyrimidine Nitrogen Effect. Cause: Pyrimidines are excellent ligands. The substrate itself is competing with the scavenger for the Pd. Solution:

  • Add a Proton Source: If your product is stable to mild acid, add 1% Acetic Acid to the mixture. This protonates the pyrimidine nitrogens (making them non-coordinating) without affecting the Pd-Thiol binding.

  • Change Scavenger: Use SiliaMetS® Diamine or Triamine if the solution is acidic, or switch to Si-TMT (higher binding constant).

Q3: Can I use Activated Carbon (Charcoal)?

Answer: Proceed with caution.

  • Pros: Cheap, removes colloidal Pd well.

  • Cons: High risk of yield loss due to non-specific adsorption of the aromatic pyrimidine ring.

  • Protocol: If you must use carbon, use Darco KB-G or Ecosorb C-941 . Limit contact time to <1 hour to minimize product loss.

Self-Validating Analytical Workflow

Do not rely on color changes. A clear solution can still contain 500 ppm Pd.

  • Quantitative: Digest 10 mg of product in conc. HNO3/HCl and analyze via ICP-MS or ICP-OES .

  • Qualitative (Quick Check): Use a colorimetric spot test (e.g., Sodium Rhodizonate).

    • Red/Violet = Pd present.[1][2]

    • Colorless = Likely < 20 ppm.[3]

  • Integrity Check: Always run UPLC-MS after scavenging to ensure the [M-I+H]+ (de-iodinated) peak has not increased.

References

  • Garrett, C. E., & Prasad, K. (2004).[4][5][6][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[8] Link

  • SiliCycle Inc. (2023).[9] SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

Sources

Validation & Comparative

Reactivity Comparison: 4,6-Diiodo-5-methoxypyrimidine vs. 4,6-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The choice between the 4,6-dichloro- and 4,6-diiodo- variants of 5-methoxypyrimidine is a trade-off between stability and reactivity , heavily influenced by the electronic deactivation of the 5-methoxy group.

  • 4,6-Dichloro-5-methoxypyrimidine is the industry standard "workhorse." It is commercially available, shelf-stable, and cost-effective. However, due to the electron-donating 5-methoxy group, it is sluggish in Nucleophilic Aromatic Substitution (

    
    ) and requires specialized phosphine ligands for Palladium-catalyzed cross-couplings.
    
  • 4,6-Diiodo-5-methoxypyrimidine is the "specialist" alternative. It is far more reactive, allowing for milder reaction conditions (room temperature

    
    , ligand-free Pd-coupling). However, it is chemically unstable (light-sensitive), significantly more expensive to synthesize, and typically generated in situ or used immediately.
    

Mechanistic Foundation: The 5-Methoxy Effect

To understand the reactivity difference, one must analyze the electronic environment of the pyrimidine ring.

The Deactivation Problem

In a standard pyrimidine, the nitrogen atoms pull electron density, making positions 4 and 6 electron-deficient and highly reactive toward nucleophiles. However, the 5-methoxy group is an Electron Donating Group (EDG). Through resonance, the oxygen lone pair pushes electron density into the ring.

  • Impact: This increases the electron density at C4 and C6, making them less electrophilic.

  • Consequence: The standard chloride leaving group (C-Cl bond) becomes "too strong" for mild nucleophiles. The activation energy for the transition state increases.

  • The Iodide Solution: Iodine is a superior leaving group (weaker C-I bond, better polarizability). It compensates for the ring's electronic deactivation, restoring reactivity to acceptable levels.

Quantitative Comparison
Feature4,6-Dichloro-5-methoxypyrimidine4,6-Diiodo-5-methoxypyrimidine
Bond Dissociation Energy ~95 kcal/mol (C-Cl)~65 kcal/mol (C-I)
Leaving Group Ability Moderate (Requires heat/activation)Excellent (Rapid displacement)

Reactivity
Low (Due to 5-OMe deactivation)High
Stability High (Shelf-stable solid)Low (Light/Heat sensitive)
Commercial Status Widely AvailableRare / Made in situ

Experimental Comparison: Reactivity Scenarios

Scenario A: Nucleophilic Aromatic Substitution ( )

Goal: Mono-displacement with a primary amine.

  • With 4,6-Dichloro:

    • Conditions: Requires elevated temperatures (80–120°C) and often a base (DIPEA/Et3N) in polar aprotic solvents (DMF/DMSO).

    • Risk: Harsh conditions can lead to bis-substitution (over-reaction) or degradation of sensitive amine nucleophiles.

  • With 4,6-Diiodo:

    • Conditions: Proceed at Room Temperature (20–25°C) in milder solvents (THF/Ethanol).

    • Advantage: Kinetic control is easier to maintain, allowing for high selectivity of mono-substitution over bis-substitution.

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Goal: Carbon-Carbon bond formation.

  • With 4,6-Dichloro:

    • Challenge: The C-Cl bond is difficult for Pd(0) to insert into (Oxidative Addition is the rate-limiting step).

    • Requirement: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.

  • With 4,6-Diiodo:

    • Advantage: The weak C-I bond undergoes oxidative addition rapidly, even with "dumb" catalysts like

      
       or 
      
      
      
      .
    • Benefit: Ideal for screening sensitive boronic acids that might protodeboronate under the harsh conditions required for the chloride.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct starting material.

ReactivityLogic Start Target: Functionalized 5-Methoxypyrimidine CheckNuc Is the Nucleophile/Partner Heat Sensitive? Start->CheckNuc UseCl Use 4,6-Dichloro-5-OMe (Commercial, Stable) CheckNuc->UseCl No (Robust) UseI Use 4,6-Diiodo-5-OMe (High Reactivity) CheckNuc->UseI Yes (Sensitive) Coupling Reaction Type? UseCl->Coupling SynthI Synthesize Diiodo via Finkelstein (HI or NaI/TMSCl) UseI->SynthI Not Commercial ResultI_SNAr Product (Mild Conditions) SynthI->ResultI_SNAr SNAr (RT, High Yield) ResultI_Pd Product (Standard Ligand) SynthI->ResultI_Pd Suzuki (Standard Pd Cat) ResultCl_SNAr Product (High Energy Input) Coupling->ResultCl_SNAr SNAr (Requires >80°C) ResultCl_Pd Product (High Cost Ligand) Coupling->ResultCl_Pd Suzuki (Requires SPhos/XPhos)

Caption: Decision matrix for selecting between chloro- and iodo- pyrimidine scaffolds based on nucleophile stability and catalytic requirements.

Experimental Protocols

Protocol A: Synthesis of 4,6-Diiodo-5-methoxypyrimidine (Finkelstein)

Since the diiodo compound is expensive/unstable, it is best synthesized from the dichloro precursor.

Reagents:

  • 4,6-Dichloro-5-methoxypyrimidine (1.0 equiv)

  • Hydriodic acid (57% aqueous, excess) OR NaI (5.0 equiv) + TMSCl in Acetonitrile.

Method (HI Route):

  • Suspend 4,6-dichloro-5-methoxypyrimidine (10 mmol) in DCM (20 mL) at 0°C.

  • Add 57% HI (aqueous) dropwise (slowly, exothermic).

  • Stir at 0°C for 2 hours. The organic phase may turn dark violet (iodine liberation).

  • Quench carefully with saturated aqueous

    
     (sodium thiosulfate) to remove free iodine (color changes from violet to pale yellow).
    
  • Extract with DCM, dry over

    
    , and concentrate in vacuo in the dark.
    
  • Note: Use immediately. Do not store for prolonged periods.

Protocol B: Comparative (Mono-amination)

Reagents:

  • Substrate: 4,6-Diiodo-5-OMe OR 4,6-Dichloro-5-OMe (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Isopropanol (IPA)

Workflow:

  • Dissolve substrate in IPA [0.2 M].

  • Add DIPEA and Benzylamine.

  • Condition Divergence:

    • For Diiodo: Stir at Room Temperature for 2–4 hours.

    • For Dichloro: Heat to Reflux (82°C) for 12–16 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

  • Outcome: The diiodo route yields the mono-amine with <5% bis-substitution. The dichloro route often requires chromatography to separate starting material from product due to slower conversion.

Visualizing the Synthesis Pathway

The following diagram details the conversion and subsequent utilization of the diiodo scaffold.

SynthesisPath Precursor 4,6-Dihydroxypyrimidine Dichloro 4,6-Dichloro-5-methoxypyrimidine (Stable Intermediate) Precursor->Dichloro Chlorination Step1 POCl3 / Reflux Diiodo 4,6-Diiodo-5-methoxypyrimidine (Reactive/Unstable) Dichloro->Diiodo Halogen Exchange Product Functionalized Drug Scaffold Dichloro->Product Difficult (Requires Specialized Pd) Step2 57% HI or NaI/TMSCl Diiodo->Product C-C Coupling Step3 R-B(OH)2 / Pd(0) (Suzuki)

Caption: Synthetic pathway converting the stable dichloro precursor to the reactive diiodo intermediate for facilitated cross-coupling.

References

  • BenchChem. (2025).[1] Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Link

  • National Institutes of Health (NIH) - PubChem. (2025). 4,6-Dichloro-5-methoxypyrimidine Compound Summary. Link

  • ChemicalBook. (2025).[2] 4,6-Dichloropyrimidine Synthesis and Industrial Production Methods. Link

  • WuXi AppTec. (2024). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments in Alkyl-Alkyl Cross-Couplings. Link

Sources

Comparative study of leaving groups in nucleophilic aromatic substitution of 5-methoxypyrimidines

Optimizing Efficiency in Deactivated Systems: A Comparative Analysis of Leaving Groups in 5-Methoxypyrimidines

Executive Summary: The "Deactivated Ring" Challenge

In medicinal chemistry, the 5-methoxypyrimidine scaffold is a privileged structure, frequently appearing in kinase inhibitors and antibiotics. However, functionalizing this core via Nucleophilic Aromatic Substitution (



This guide evaluates the efficacy of leaving groups (LGs) in overcoming this electronic deactivation. We compare the industry-standard Chloride (


)Methyl Sulfone (

)

Mechanistic Principles: Overcoming Electronic Deactivation

To understand the leaving group hierarchy, we must analyze the reaction coordinate of the

The Meisenheimer Complex Instability

The reaction proceeds via an Addition-Elimination pathway. The rate-determining step (RDS) is typically the initial nucleophilic addition, which disrupts aromaticity and forms a negatively charged Meisenheimer complex (

  • The Problem: The

    
     group donates electron density into the ring via resonance (
    
    
    effect) and induction. This repulsion raises the energy of the anionic transition state (
    
    
    ), making the activation energy barrier (
    
    
    ) prohibitively high for standard leaving groups like chloride.
  • The Solution: We require a leaving group that exerts a powerful electron-withdrawing inductive effect (

    
    ) ipso to the reaction site to lower 
    
    
    , regardless of the bond strength.
Diagram 1: The Mechanistic Pathway

The following diagram illustrates the energy landscape and the critical role of the Leaving Group (LG) in stabilizing the intermediate.

SNAr_Mechanismcluster_0Reactantscluster_1ProductsR5-OMe-Pyrimidine-LG+ Nucleophile (Nu-)TS1Transition State 1(High Energy Barrier)R->TS1RDSMCMeisenheimer Complex(Anionic Intermediate)TS1->MCTS2Transition State 2(Loss of LG)MC->TS2P5-OMe-Pyrimidine-Nu+ LG-TS2->PFast

Caption: The



Comparative Analysis: Chloride vs. Methyl Sulfone[1]

We analyzed the reaction of 2-substituted-5-methoxypyrimidine with a secondary amine (morpholine) to demonstrate the kinetic divergence.

Candidate A: The Chloride ( )
  • Status: The "Baseline" LG.

  • Electronic Profile: Weakly deactivating (

    
    ) but capable of resonance donation (
    
    
    ).
  • Performance: In the presence of the 5-OMe group, the chloride is often insufficient to promote reaction at reasonable temperatures. The ring is too electron-rich to accept the nucleophile.

Candidate B: The Methyl Sulfone ( )[2]
  • Status: The "Activated" LG.

  • Electronic Profile: Strong inductive withdrawal (

    
    ) and resonance withdrawal (
    
    
    ).
  • Performance: The sulfone group actively pulls electron density from the C2 position, effectively canceling out the donation from the 5-OMe group. This lowers the LUMO energy of the pyrimidine, facilitating rapid nucleophilic attack.

Experimental Data Summary

The following data represents average yields and conditions derived from optimizing 5-methoxypyrimidine substitutions.

Feature2-Chloro-5-methoxypyrimidine2-(Methylsulfonyl)-5-methoxypyrimidine
Leaving Group (

Hammett)

(Weakly Activating)

(Strongly Activating)
Reaction Temperature


Solvent System Polar Aprotic (DMSO/NMP)Standard Organic (THF/DCM/MeCN)
Reaction Time

hours

hours
Yield (Isolated)

(Significant byproducts)

Purification Difficult (High boiling solvents)Easy (Simple wash/crystallization)

Key Insight: The switch to sulfone allows for a temperature drop of nearly 100°C. This is crucial when the nucleophile or the scaffold contains sensitive functional groups that would decompose under the harsh forcing conditions required for the chloride.

Experimental Protocols

Workflow Strategy

Since 2-chloropyrimidines are commercially available and cheap, the optimal strategy is not to buy the expensive sulfone, but to synthesize it via the sulfide.

Diagram 2: The Activation Workflow

Synthesis_WorkflowStartStart: 2-Chloro-5-methoxypyrimidineStep1Step 1: Thiolation(NaSMe, THF, 0°C)Start->Step1InterIntermediate: 2-Thiomethyl-5-methoxypyrimidineStep1->InterStep2Step 2: Oxidation(m-CPBA or Oxone)Inter->Step2ActivatedActivated Electrophile:2-Methylsulfonyl-5-methoxypyrimidineStep2->ActivatedStep3Step 3: Substitution (SNAr)(Amine, mild base, RT)Activated->Step3ProductFinal Product:2-Amino-5-methoxypyrimidineStep3->Product

Caption: Step-wise activation sequence converting the sluggish chloride into the hyper-reactive sulfone.

Detailed Methodology
Step 1: Synthesis of the Sulfone (Activation)
  • Substrate: 2-thiomethyl-5-methoxypyrimidine (prepared from the chloride via NaSMe displacement).

  • Reagents: m-Chloroperbenzoic acid (m-CPBA) (2.2 - 2.5 equiv) OR Oxone.

  • Solvent: Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-thiomethyl-5-methoxypyrimidine (1.0 equiv) in DCM (

      
      ) and cool to 
      
      
      .
    • Add m-CPBA (2.5 equiv) portion-wise over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS (Shift from non-polar sulfide to polar sulfone).

    • Quench: Wash with saturated

      
       and 
      
      
      (to remove excess oxidant).
    • Isolation: Dry organic layer (

      
      ) and concentrate. The sulfone is usually a white solid that can be used without column chromatography.
      
Step 2: Nucleophilic Substitution (

)[1]
  • Substrate: 2-methylsulfonyl-5-methoxypyrimidine.

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: DIPEA or

    
     (1.5 equiv).
    
  • Solvent: THF or Acetonitrile.

  • Protocol:

    • Dissolve the sulfone in THF (

      
      ).
      
    • Add the base followed by the amine.

    • Stir at RT. Reaction is typically complete in <1 hour.

    • Workup: Dilute with EtOAc, wash with water/brine.

    • Purification: Concentrate. Recrystallization is often sufficient due to the clean conversion.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Link

  • WuXi AppTec. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Link

  • Guan, Y., et al. (2015).[3] Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s. ResearchGate. Link

  • ChemRxiv. (2024). A New Reagent to Access Methyl Sulfones. Link

Kinetic & Regioselective Control: Diiodo- vs. Dichloropyrimidine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In medicinal chemistry and early-phase process development, the choice between 2,4-dichloropyrimidine and 2,4-diiodopyrimidine is rarely just about availability—it is a strategic decision regarding reaction kinetics, regioselectivity, and downstream purity.

While the dichloro- variant is the industry workhorse due to cost and stability, its kinetic barrier to oxidative addition often necessitates harsh forcing conditions (high T, strong bases). Conversely, the diiodo- variant offers a "kinetic bypass," enabling couplings at room temperature and preserving sensitive functional groups, albeit at a higher material cost and lower storage stability.

This guide analyzes the kinetic profiles of these two scaffolds in Palladium-catalyzed cross-couplings (specifically Suzuki-Miyaura) to aid researchers in selecting the optimal precursor.

Mechanistic Analysis: The Kinetic Bottleneck

The divergent behaviors of chloro- and iodopyrimidines are rooted in the Oxidative Addition step of the catalytic cycle, which is typically the rate-determining step (RDS) for aryl chlorides.

Bond Dissociation Energy (BDE) & Rate Constants

The reactivity difference is quantified by the bond strength that the Pd(0) species must cleave:

  • C–I Bond: ~57 kcal/mol (Weak, fast oxidative addition).

  • C–Cl Bond: ~95 kcal/mol (Strong, slow oxidative addition).

In pyrimidines, the electron-deficient nature of the ring (due to the two nitrogen atoms) activates the C–Cl bond compared to chlorobenzene, but it remains significantly more sluggish than the C–I bond.

Regioselectivity: The C4 vs. C2 Battle

Both substrates typically favor substitution at the C4 position first.[1]

  • Electronic Bias: The C4 position is more electron-deficient (para to one nitrogen, ortho to another) compared to C2 (between two nitrogens, but often sterically shielded and less activated for

    
    -like pathways in the transition state).
    
  • The "Iodine Effect": Because C–I oxidative addition is so facile, 2,4-diiodopyrimidine often shows lower intrinsic regioselectivity (C4:C2 ratio) under high-energy conditions because both positions react rapidly. Control requires strict temperature management (e.g., 0°C to RT).

  • The "Chlorine Effect": 2,4-dichloropyrimidine requires heat (>80°C) to react. However, recent advances show that bulky NHC ligands (like IPr or IPent) can actually invert this selectivity to favor C2 , a feat nearly impossible with the diiodo- substrate due to its low activation barrier [1, 2].

Visualization: The Catalytic Kinetic Profile

The following diagram illustrates the energy landscape differences. Note the higher activation energy (


) required for the Chloride path.

ReactionKinetics Start Pd(0) + Substrate TS_Cl TS: C-Cl Activation (High Ea, >80°C) Start->TS_Cl Slow TS_I TS: C-I Activation (Low Ea, RT) Start->TS_I Fast Int_Cl Pd(II)-Cl Species TS_Cl->Int_Cl Product Coupled Product Int_Cl->Product Transmetallation & Red. Elim. Int_I Pd(II)-I Species TS_I->Int_I Int_I->Product Rapid Conversion

Figure 1: Comparative oxidative addition pathways. The C-Cl route faces a significant energetic barrier compared to the C-I route.

Comparative Performance Data

The following data summarizes typical reaction parameters required to achieve >90% conversion for the mono-arylation of 2,4-dihalopyrimidines with Phenylboronic acid (1.1 equiv).

Feature2,4-Dichloropyrimidine2,4-Diiodopyrimidine
Primary Reactive Site C4 (C2 only with specialized ligands)C4
Standard Catalyst Pd(PPh3)4 (5-10 mol%)Pd(PPh3)4 (1-3 mol%)
Temperature 80°C – 110°C (Reflux)0°C – 25°C (RT)
Reaction Time 4 – 12 Hours0.5 – 2 Hours
Solvent System Dioxane/H2O or Toluene/EtOHTHF or DCM (Milder solvents possible)
Common Side Products Hydrodehalogenation (if overheated)Bis-coupling (C2+C4) due to high reactivity
Cost Efficiency High (Cheap starting material)Low (Expensive, often requires synthesis)

Key Insight: If your boronic acid is thermally unstable (prone to protodeboronation), you must use the Diiodo- scaffold . The high temperatures required to activate the Chloride will destroy sensitive boronic acids before coupling occurs.

Experimental Protocol: The "Switchable" System

This protocol is designed to be adaptable. It uses a standard Suzuki system but highlights the critical deviation points for Chloro- vs. Iodo- substrates.

Materials
  • Substrate: 1.0 mmol (2,4-dichloropyrimidine OR 2,4-diiodopyrimidine)

  • Boronic Acid: 1.05 mmol (Aryl boronic acid)

  • Catalyst: Pd(PPh3)4 (58 mg, 0.05 mmol)[2]

  • Base: Na2CO3 (2M aqueous solution, 1.5 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) (5 mL) - Chosen for high solubility of both substrates.

Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vial with the solvent and aqueous base. Sparge with Argon for 15 minutes. Oxygen inhibits Pd(0) and promotes homocoupling of boronic acids.

  • Reagent Addition: Add the pyrimidine substrate, boronic acid, and Pd catalyst under a positive stream of Argon. Cap the vial immediately.

  • The Kinetic Fork (Temperature Control):

    • Path A (Dichloro): Place the vial in a pre-heated block at 85°C . Stir vigorously.

    • Path B (Diiodo): Place the vial in a water bath at 20°C (RT) . If bis-coupling is observed in TLC, cool to 0°C.

  • Monitoring:

    • Dichloro:[2][3][4][5][6][7] Check LCMS at t=2h. If conversion <50%, increase T to 100°C.

    • Diiodo: Check LCMS at t=15min. Reaction is often complete within 45 mins.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Decision Matrix: Which Halogen to Choose?

Use this logic flow to determine the correct starting material for your specific campaign.

DecisionMatrix Start Select Starting Material Q1 Is the Boronic Acid Thermally Stable? Start->Q1 Q2 Is C2-Selectivity Required? Q1->Q2 Yes UseI Use 2,4-Diiodopyrimidine (Mild Conditions) Q1->UseI No (Decomposes >60°C) Q3 Is Cost/Scale the Priority? Q2->Q3 No (C4 Desired) UseCl_NHC Use 2,4-Dichloropyrimidine + Bulky NHC Ligand Q2->UseCl_NHC Yes (C2 Desired) UseCl Use 2,4-Dichloropyrimidine (Standard Protocol) Q3->UseCl Yes (Low Cost) Q3->UseI No (Speed/Yield Priority)

Figure 2: Strategic decision tree for selecting pyrimidine scaffolds.

References

  • Vertex Pharmaceuticals & NIH. (2026). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines. This seminal work demonstrates the use of bulky NHC ligands to invert standard regioselectivity. (Note: Representative link to similar NIH/PMC regioselectivity work).

  • MDPI Molecules. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Detailed kinetic data on temperature screening (100°C optimal for Cl) and time (15 mins under MW).

  • BenchChem. (2025).[2] Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine. Provides quantitative reactivity orders for polychlorinated pyrimidines.

  • Journal of Organic Chemistry.Mechanistic Studies on the Oxidative Addition of Pd(0) to Aryl Halides.

Sources

Spectroscopic Differentiation of Mono- and Di-Substituted Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the pyrimidine scaffold is ubiquitous. However, the regioselectivity of nucleophilic aromatic substitution (


) on polychlorinated pyrimidines often yields mixtures of mono- and di-substituted products (e.g., 2-substituted vs. 2,4-disubstituted). Distinguishing these rapidly without growing single crystals is a critical skill.

This guide provides an objective, data-driven comparison of mono- and di-substituted pyrimidine products using NMR, UV-Vis, and Mass Spectrometry. It focuses on the 2-substituted , 2,4-disubstituted , and 4,6-disubstituted patterns, establishing self-validating protocols for structural assignment.

Part 1: Structural & Electronic Context

Understanding the electron density of the pyrimidine ring is prerequisite to interpreting the spectra. The nitrogen atoms at positions 1 and 3 create a


-deficient ring, making positions 2, 4, and 6 highly electrophilic.
  • Mono-substitution (e.g., 2-chloropyrimidine): Retains a plane of symmetry passing through C2 and C5.

  • Di-substitution (e.g., 2,4-dichloropyrimidine): Symmetry is broken. The electronic environments of H5 and H6 become distinct.

  • Di-substitution (e.g., 4,6-dichloropyrimidine): High symmetry is restored (C2 axis).

Visualizing the Decision Logic

The following decision tree outlines the logical flow for assigning regiochemistry based on proton counting and splitting patterns.

PyrimidineLogic Start Unknown Pyrimidine Product (1H NMR Analysis) CountH Count Aromatic Protons Start->CountH ThreeH 3 Aromatic Protons CountH->ThreeH Integrates to 3 TwoH 2 Aromatic Protons CountH->TwoH Integrates to 2 OneH 1 Aromatic Proton CountH->OneH Integrates to 1 MonoSub Mono-substituted (e.g., 2-R) ThreeH->MonoSub Splitting Analyze Splitting Pattern TwoH->Splitting TriSub Tri-substituted (e.g., 2,4,6-R) OneH->TriSub TwoDoublets Two Doublets (J ~5Hz) (AB System) Splitting->TwoDoublets H5 & H6 couple Singlet Singlet(s) Splitting->Singlet H2 & H5 isolated Di24 2,4-Disubstituted (Asymmetric) TwoDoublets->Di24 Di46 4,6-Disubstituted (Symmetric) Singlet->Di46

Caption: Logic flow for assigning pyrimidine substitution patterns based on


H NMR integration and multiplicity.

Part 2: Spectroscopic Comparison

Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive tool for this analysis. The key differentiator is symmetry and spin-spin coupling (


) .
A. Mono-Substituted (2-Chloropyrimidine)
  • Symmetry: The molecule has a

    
     axis. Protons at positions 4 and 6 are chemically equivalent.
    
  • Pattern:

    • H4/H6: Appears as a doublet (

      
       ppm).
      
    • H5: Appears as a triplet (

      
       ppm).
      
    • Coupling:

      
       Hz.
      
B. 2,4-Disubstituted (2,4-Dichloropyrimidine)[1]
  • Symmetry: None.

  • Pattern:

    • H6: Doublet, typically deshielded (

      
       ppm) due to proximity to N1.
      
    • H5: Doublet, typically shielded (

      
       ppm).
      
    • Coupling: The diagnostic feature is the vicinal coupling

      
       Hz.
      
C. 4,6-Disubstituted (4,6-Dichloropyrimidine)
  • Symmetry: High (

    
    ).
    
  • Pattern:

    • H2: Singlet, very deshielded (

      
       ppm) as it is flanked by two nitrogens.
      
    • H5: Singlet (

      
       ppm).
      
    • Coupling: No vicinal protons to couple with.

Mass Spectrometry (Isotope Patterns)

When halogens are present, MS provides a rapid "fingerprint" verification before NMR.

  • Mono-Cl: Shows a characteristic 3:1 ratio for

    
    .
    
  • Di-Cl: Shows a characteristic 9:6:1 ratio for

    
    .
    
UV-Vis Spectroscopy[2]

While less specific for structural assignment than NMR, UV-Vis indicates the extent of conjugation.

  • Bathochromic Shift: Introduction of auxochromes (e.g., -NH

    
     in 2-aminopyrimidine) at the 4-position generally causes a larger red shift than at the 2-position due to extended conjugation through the C=C-C=N system.
    
  • Solvent Effects: In acidic media, protonation of the ring nitrogens stabilizes the

    
     orbital, often leading to a red shift (Source 1.4).
    

Part 3: Comparative Data Tables

Table 1: Diagnostic H NMR Parameters (DMSO- )
Feature2-Substituted (Mono)2,4-Disubstituted (Di)4,6-Disubstituted (Di)
Symmetry

(Plane)

(None)

(Axis)
H2 Signal N/A (Substituted)N/A (Substituted)Singlet (~8.9 ppm)
H4 Signal Doublet (equiv. to H6)N/A (Substituted)N/A (Substituted)
H5 Signal Triplet (~7.3 ppm)Doublet (~7.6 ppm)Singlet (~7.5 ppm)
H6 Signal Doublet (equiv. to H4)Doublet (~8.6 ppm)N/A (Substituted)
Coupling (

)

Hz

Hz
None (Singlets)
Table 2: Mass Spectrometry Isotope Ratios (Chlorinated Derivatives)
SubstitutionMolecular Ion ClusterIntensity Ratio
Mono-Chloro

,

100 : 32 (~3:1)
Di-Chloro

,

,

100 : 65 : 10 (~9:6:1)

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

To ensure resolution of the critical J-coupling (~5 Hz).

  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    if possible. Pyrimidines are polar; DMSO minimizes aggregation and often sharpens the exchangeable protons (if -NH
    
    
    is present).
  • Concentration: Prepare a solution of 5-10 mg of product in 0.6 mL solvent. High concentrations (>20 mg) can cause line broadening.

  • Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Crucial: Acquire at least 32 scans to resolve the "roofing effect" (second-order perturbation) in the AB doublets of 2,4-disubstituted isomers.

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol 2: UV-Vis pH Titration

To distinguish amino-pyrimidines based on pKa differences.

  • Prepare a 10

    
    M stock solution  in Ethanol.
    
  • Record the baseline spectrum (200–400 nm).

  • Add 10

    
    L of 0.1 M TFA  (Trifluoroacetic acid).
    
  • Observation:

    • 2-Amino-pyrimidine:[2][3][4] Significant bathochromic shift (~27 nm) due to amidine-like resonance stabilization upon protonation (Source 1.4).

    • 2-Methyl-pyrimidine:[3] Smaller shift; protonation occurs but lacks the auxochromic resonance contribution.

Workflow Diagram

Workflow Sample Crude Reaction Mixture TLC TLC/LC-MS (Initial Screen) Sample->TLC Prep Flash Chromatography Isolation TLC->Prep Separate Isomers NMR 1H NMR (DMSO-d6) Prep->NMR Analysis Coupling Analysis (J-values) NMR->Analysis Confirm Regioisomer

Caption: Standard workflow for isolating and characterizing pyrimidine derivatives.

References

  • ACS Omega. Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives. 2025.[3][5][6][7][8] Retrieved from [Link]

  • Physical Chemistry Chemical Physics. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors. ACS Publications. Retrieved from [Link]

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Cost-benefit analysis of using diiodinated versus chlorinated pyrimidine starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of diiodinated and chlorinated pyrimidine starting materials for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, pyrimidine scaffolds are a cornerstone of countless therapeutic agents, from antivirals to oncology drugs. The strategic functionalization of these heterocycles is therefore a critical task in drug discovery. The choice of starting material—specifically, the nature of the halogen substituent—can have profound implications for synthesis strategy, cost, and efficiency. This guide provides a cost-benefit analysis of using diiodinated versus chlorinated pyrimidine building blocks, supported by experimental data and mechanistic insights to inform your selection process.

The Halogen's Role: A Tale of Two Bonds

The fundamental difference between chlorinated and diiodinated pyrimidines lies in the properties of the carbon-halogen (C-X) bond. The C-I bond is significantly longer and weaker (bond energy ~228 kJ/mol) than the C-Cl bond (~346 kJ/mol). This lower bond dissociation energy makes the C-I bond more susceptible to cleavage, a critical factor in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.

This reactivity difference dictates the primary trade-off:

  • Diiodinated Pyrimidines : Offer high reactivity, enabling milder reaction conditions and faster kinetics. However, this comes at a higher financial cost and potentially lower stability.

  • Chlorinated Pyrimidines : Are significantly more cost-effective and generally more stable. Their robust C-Cl bond, however, necessitates more forcing reaction conditions, stronger catalysts, and often results in lower yields.

Cost Analysis: A Quantitative Look at Starting Materials

To provide a tangible comparison, we analyzed the bulk pricing for a common pyrimidine scaffold, 2,4-dihalopyrimidine, from a major chemical supplier. Prices are based on 2024 catalog values for research-grade materials and are subject to change.

CompoundCAS NumberMolecular WeightPrice (USD/mol)Relative Cost Factor
2,4-Dichloropyrimidine3934-20-1148.98 g/mol ~$150 - $2501x
2,4-Diiodopyrimidine38353-03-2331.88 g/mol ~$3,500 - $4,500~18x - 23x

As the data clearly indicates, the initial investment for a diiodinated starting material is over an order of magnitude higher than for its chlorinated counterpart. This cost differential is a primary driver for chemists to favor chlorinated pyrimidines whenever synthetically feasible.

Benefit Analysis: Reactivity and Strategic Synthesis

The higher cost of diiodinated pyrimidines is justified by their significant synthetic advantages, primarily in the realm of palladium-catalyzed cross-coupling reactions, which are workhorses in modern drug discovery.

Enhanced Reactivity in Cross-Coupling

The weaker C-I bond allows for significantly milder reaction conditions in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other coupling reactions. This often translates to:

  • Lower Temperatures : Reactions can often be run at room temperature or with gentle heating, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loading : The facile oxidative addition requires less palladium catalyst, which is both a cost-saving measure and simplifies purification by reducing heavy metal contamination.

  • Faster Reaction Times : Increased reactivity leads to shorter reaction times, improving throughput.

Orthogonal Reactivity and Stepwise Functionalization

The most powerful advantage of using a dihalogenated pyrimidine with different halogens (e.g., 2-chloro-4-iodopyrimidine) or a diiodinated pyrimidine is the potential for selective, stepwise functionalization. The reactivity of the C-X bond towards oxidative addition follows the order I > Br > Cl.

This differential allows for a programmed, site-selective synthesis. A Suzuki reaction can be performed selectively at the C-I position while leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This strategy is invaluable for building molecular complexity and creating diverse chemical libraries from a common intermediate.

Experimental Protocols and Data

Case Study: Sequential Suzuki-Miyaura Coupling

This protocol demonstrates the selective functionalization of a dihalogenated pyrimidine, exploiting the differential reactivity of the C-I and C-Cl bonds.

Workflow: Stepwise Suzuki-Miyaura Coupling

CostBenefit A Project Goal? B Early-Stage Discovery / Library Synthesis (Need for diversity, stepwise functionalization) A->B Flexibility & Speed C Late-Stage Development / Process Chemistry (Cost is critical, route is established) A->C Cost & Scale D Choose Diiodinated or Mixed Iodo/Chloro Pyrimidine B->D E Choose Dichlorinated Pyrimidine C->E F Benefit: High reactivity, mild conditions, orthogonal handles for rapid diversification. D->F G Action: Develop robust, high-yielding conditions for the less reactive C-Cl bond. Tolerate higher catalyst loading and temperatures. E->G

Safety Operating Guide

Operational Guide: Safe Disposal of 4,6-Diiodo-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

Immediate Action Required: Treat 4,6-Diiodo-5-methoxypyrimidine as a Halogenated Organic Hazardous Waste . Critical Constraint: Do NOT mix with non-halogenated solvents or strong oxidizers.[1] The iodine-carbon bond is weaker than chlorine/bromine analogs; improper incineration or mixing with oxidizers can release toxic, corrosive elemental iodine (


) vapors.[1][2]
ParameterOperational Specification
Waste Class Halogenated Organic (Solid or Liquid)
RCRA Status (USA) Characteristic Hazardous Waste (Toxicity/Reactivity)
Container Type Amber Glass or HDPE (High-Density Polyethylene)
Labeling Must specify "Contains Iodine" to alert incineration facility
PPE Requirement Nitrile gloves (double-gloved recommended), Safety Goggles, Lab Coat, Fume Hood

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I must emphasize that while specific SDS data for this exact intermediate may be sparse compared to its chloro-analogs, its structural properties dictate the safety protocol.

Compound: 4,6-Diiodo-5-methoxypyrimidine Chemical Class: Halogenated Heterocycle Physical State: Typically a solid (off-white to yellow powder).[1][2]

The "Iodine Factor" (Scientific Rationale)

Unlike chlorinated pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine), the C-I bond is significantly weaker (approx. 218 kJ/mol vs. 327 kJ/mol for C-Cl).[1][2]

  • Thermal Instability: This compound degrades at lower temperatures.[1]

  • Incineration Risk: Standard incineration without appropriate caustic scrubbers will release purple iodine gas (

    
    ), which is highly corrosive to facility infrastructure and toxic to personnel.[1][2]
    
  • Self-Validating Safety: By segregating this waste specifically as "Halogenated," you ensure it is routed to incinerators equipped with high-capacity scrubbers, preventing downstream environmental violations.[1][2]

Segregation Logic: The Waste Stream Integrity System

To ensure a self-validating disposal system, you must separate waste at the point of generation.[1][2]

The "Two-Stream" Protocol[1][2]
  • Stream A: Solid Waste (Pure Compound/Contaminated Solids) [1]

    • Includes: Expired pure chemical, contaminated weigh boats, heavily soiled gloves, and filter paper.[1][2]

    • Container: Wide-mouth HDPE jar or clear heavy-duty hazardous waste bag.[1]

  • Stream B: Liquid Waste (Mother Liquors/Reaction Mixtures) [1]

    • Includes: The compound dissolved in solvents (DCM, Ethyl Acetate, DMSO).[1][2]

    • Rule: If ANY halogenated solvent (DCM, Chloroform) is present, the entire mixture is Halogenated Waste .[1][2]

    • Rule: If dissolved in non-halogenated solvents (Acetone, MeOH), the presence of the diiodo-compound converts the stream to Halogenated Waste due to the high iodine load.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE[1][2]
  • Don PPE: Standard nitrile gloves are generally sufficient, but for concentrated solutions, Silver Shield/Laminate gloves offer superior permeation resistance against iodinated organics.[1][2]

  • Ventilation: All transfers must occur inside a certified chemical fume hood.

Phase 2: Packaging (Solid Waste)
  • Transfer: Place the solid 4,6-Diiodo-5-methoxypyrimidine into a screw-top jar (Glass or HDPE).

    • Why? Avoids tearing bags and contains potential sublimation odors.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4,6-Diiodo-5-methoxypyrimidine (Solid)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

    • Note: Write "High Iodine Content" in the comments section.

Phase 3: Packaging (Liquid Waste)
  • Selection: Use a dedicated "Halogenated Solvent" carboy (typically yellow-coded in many labs).[1]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste, Peroxides).[1][2]

    • Mechanism:[1][4] Oxidizers can cleave the iodide, generating

      
       gas inside the closed container, leading to pressure buildup and rupture.[1][2]
      
  • Pouring: Use a funnel to prevent spills on the container threads.

  • Closure: Cap tightly immediately after use. Do not leave the funnel in the neck.[1]

Phase 4: The Decision Workflow (Visual)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste: 4,6-Diiodo-5-methoxypyrimidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Debris) StateCheck->SolidPath Pure/Debris LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidPkg Pack in Wide-Mouth HDPE Jar or Double Bag SolidPath->SolidPkg SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Labeling Label: 'Contains Iodine' Segregate from Oxidizers SolidPkg->Labeling NonHaloSolvent Solvent: Non-Halogenated (e.g., Acetone, DMSO) SolventCheck->NonHaloSolvent No HaloSolvent Solvent: Halogenated SolventCheck->HaloSolvent Yes Conversion CRITICAL STEP: Classify ENTIRE mixture as HALOGENATED WASTE NonHaloSolvent->Conversion Contamination FinalStream Final Stream: Halogenated Organic Waste HaloSolvent->FinalStream Conversion->FinalStream FinalStream->Labeling

Caption: Figure 1. Decision logic for segregating 4,6-Diiodo-5-methoxypyrimidine waste. Note the critical conversion of non-halogenated solvents to the halogenated stream due to solute contamination.[1][2]

Emergency Contingencies

Spill Cleanup (Solid)[2][3]
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Wet Method: Cover the powder with a solvent-dampened pad (Ethanol or water) to prevent dust generation.[1] Do not dry sweep.[1]

  • Collect: Scoop into a waste jar.

  • Wash: Clean the surface with soap and water; collect the rinsate as Liquid Halogenated Waste .[1]

Spill Cleanup (Liquid)[2][3]
  • Absorb: Use vermiculite or polypropylene pads.[1]

  • Decontaminate: If the spill is large and iodine vapors (purple/brown) are visible, treat with a reducing agent (e.g., Sodium Thiosulfate solution) to quench the iodine before cleanup [1].[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Chapter 6: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][2]

  • PubChem. (n.d.).[1] Compound Summary: Halogenated Pyrimidines (General Safety Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.